(+)-Quassin
Descripción
Propiedades
IUPAC Name |
(1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13+,15-,19+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXSVZRTUWBHC-LBTVDEKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878613 | |
| Record name | Quassin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-78-8 | |
| Record name | (+)-Quassin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quassin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quassin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUASSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1YAK6QGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Quassin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Quassin is a naturally occurring, highly oxygenated triterpenoid renowned for its intense bitterness. As the prototypical member of the quassinoid family, it has garnered significant interest for its diverse biological activities, including potential applications in drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and the characterization of its biosynthetic enzymes.
Natural Sources of this compound
This compound and other quassinoids are characteristic secondary metabolites of plants belonging to the Simaroubaceae family. These bitter principles are distributed throughout various plant tissues, with the highest concentrations typically found in the wood and bark.
Principal Plant Sources
The primary commercial sources of this compound are:
-
Quassia amara L. : Commonly known as Surinam Quassia, this shrub or small tree is native to South America. Its wood and bark are rich in quassinoids.
-
Picrasma excelsa (Sw.) Planch. : Known as Jamaican Quassia or Bitterwood, this tree is found in the West Indies and is another major source of quassin.
-
Ailanthus altissima (Mill.) Swingle : The "Tree of Heaven," while considered an invasive species in many parts of the world, produces a variety of quassinoids, including quassin.[1]
Quantitative Distribution of this compound and Related Quassinoids
The concentration of this compound and its close analogue, neoquassin, can vary depending on the plant species, the specific tissue, and even the age and growing conditions of the plant. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Quassin Content (% w/w) | Neoquassin Content (% w/w) | Total Quassinoids (% w/w) | Reference(s) |
| Quassia amara | Wood | ~0.1 - 0.15 | ~0.1 - 0.15 | ~0.25 | [2][3] |
| Quassia amara | Branches (> 4.5 cm diameter) | - | - | 0.28 | [2] |
| Quassia amara | Branches (3.0 - 4.5 cm diameter) | - | - | 0.20 | [2] |
| Quassia amara | Branches (1.5 - 3.0 cm diameter) | - | - | 0.16 | [2] |
| Quassia amara | Branches (< 1.5 cm diameter) | - | - | 0.14 | [2] |
| Picrasma excelsa | Wood | Not specified | Not specified | Not specified | [4] |
| Ailanthus altissima | Not specified | Not specified | Not specified | Not specified | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the general isoprenoid pathway and involves a series of cyclization and oxidative modifications. The pathway shares its initial steps with that of limonoids, another class of modified triterpenoids.[1]
Early Stages: Formation of the Protolimonoid Melianol
The biosynthesis of this compound commences with the cyclization of the linear precursor 2,3-oxidosqualene . This part of the pathway has been elucidated in Ailanthus altissima.[1]
-
Cyclization of 2,3-Oxidosqualene : An oxidosqualene cyclase (OSC) , specifically a tirucalla-7,24-dien-3β-ol synthase, catalyzes the formation of the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol .[1]
-
Oxidation by Cytochrome P450s : Two sequential oxidation reactions are carried out by two distinct cytochrome P450 monooxygenases (CYPs) . These enzymes, identified as AaCYP71CD4 and AaCYP71BQ17 in A. altissima, hydroxylate the side chain of tirucalla-7,24-dien-3β-ol.[1]
-
Formation of Melianol : The di-hydroxylated intermediate then spontaneously forms a hemiacetal, yielding the protolimonoid melianol .[1]
Late Stages: Conversion of Melianol to this compound (Proposed)
The precise enzymatic steps that convert melianol into the complex, degraded C20 skeleton of this compound have not yet been fully elucidated. However, the transformation is believed to involve a series of oxidative reactions, rearrangements, and loss of carbon atoms, likely catalyzed by a suite of cytochrome P450s and other enzymes.
Key proposed transformations include:
-
Further Oxidations : Additional hydroxylations and other oxidative modifications of the melianol core.
-
Baeyer-Villiger Oxidation : A potential mechanism for ring expansion and cleavage.
-
Carbon-Carbon Bond Cleavage : To remove the side chain and other carbon atoms.
-
Lactone Formation : Formation of the characteristic lactone rings of the quassinoid skeleton.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the functional characterization of its biosynthetic enzymes.
Isolation and Purification of this compound from Quassia amara Wood
This protocol describes a common laboratory-scale procedure for the extraction and purification of this compound.
1. Extraction:
- Macerate 1 kg of powdered, dried Quassia amara wood in 5 L of methanol at room temperature for 48 hours with occasional stirring.
- Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process twice more with fresh methanol.
- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude extract in 500 mL of distilled water and transfer to a separatory funnel.
- Partition the aqueous suspension sequentially with 3 x 500 mL of n-hexane to remove nonpolar compounds. Discard the n-hexane fractions.
- Subsequently, partition the aqueous layer with 3 x 500 mL of ethyl acetate.
- Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
- Concentrate the dried ethyl acetate fraction under reduced pressure to obtain an enriched quassinoid fraction.
3. Silica Gel Column Chromatography:
- Prepare a silica gel (60-120 mesh) column (5 cm diameter x 50 cm length) packed in n-hexane.
- Dissolve the enriched quassinoid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the column.
- Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v) followed by increasing concentrations of methanol in ethyl acetate.
- Collect fractions of 50 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v) and visualization under UV light (254 nm) and by staining with anisaldehyde-sulfuric acid reagent.
- Combine fractions containing this compound.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Further purify the combined fractions by preparative HPLC.
- Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
- Mobile Phase: A gradient of acetonitrile in water (e.g., 30-70% acetonitrile over 40 minutes).
- Flow Rate: 10 mL/min.
- Detection: UV at 254 nm.
- Collect the peak corresponding to this compound based on retention time comparison with an authentic standard.
- Evaporate the solvent to obtain pure this compound.
Functional Characterization of Biosynthetic Enzymes
This section outlines the general procedure for the cloning and functional expression of oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) involved in quassinoid biosynthesis.
1. Gene Cloning:
- Extract total RNA from a suitable plant tissue (e.g., roots of A. altissima).
- Synthesize first-strand cDNA using a reverse transcriptase.
- Design gene-specific primers based on the target OSC or CYP sequence.
- Amplify the full-length open reading frame (ORF) of the target gene by PCR.
- Clone the PCR product into a suitable entry vector (e.g., pENTR/D-TOPO) and subsequently into a destination expression vector (e.g., pYES-DEST52 for yeast expression or a binary vector for plant expression) using Gateway cloning technology.
2. Heterologous Expression in Saccharomyces cerevisiae (for OSCs):
- Transform the yeast expression vector into a suitable yeast strain (e.g., INVSc1).
- Grow a pre-culture in a selective medium lacking uracil and containing glucose.
- Inoculate the main culture in a medium containing galactose to induce gene expression.
- Incubate for 48-72 hours at 30°C.
- Harvest the yeast cells by centrifugation.
3. Transient Expression in Nicotiana benthamiana (for CYPs):
- Transform the binary vector into Agrobacterium tumefaciens (e.g., strain GV3101).
- Grow an overnight culture of Agrobacterium.
- Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.
- For co-expression of multiple enzymes (e.g., an OSC and a CYP), mix the respective Agrobacterium cultures before infiltration.
- Incubate the plants for 5-7 days.
4. Enzyme Assays and Product Analysis:
- Yeast Microsome Preparation: Resuspend harvested yeast cells in an extraction buffer and lyse them using glass beads. Isolate the microsomal fraction by differential centrifugation.
- Plant Tissue Extraction: Harvest the infiltrated N. benthamiana leaves and grind them to a fine powder in liquid nitrogen. Extract the metabolites with a suitable solvent (e.g., ethyl acetate).
- In vitro Enzyme Assay (Yeast Microsomes): Incubate the microsomal fraction with the substrate (e.g., 2,3-oxidosqualene for OSCs) in a buffer containing necessary cofactors (e.g., NADPH for CYPs) at an optimal temperature (e.g., 30°C) for a defined period.
- Product Extraction: Stop the reaction and extract the products with an organic solvent.
- Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison of their retention times and mass spectra with authentic standards.
Conclusion
This compound, a prominent member of the quassinoid family, is a structurally complex natural product with significant biological activities. Its primary natural sources are plants of the Simaroubaceae family. While the early stages of its biosynthesis, leading to the protolimonoid melianol, have been elucidated, the late-stage transformations remain an active area of research. The detailed protocols provided in this guide for the isolation of this compound and the functional characterization of its biosynthetic enzymes will serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery, facilitating further exploration of this intriguing class of compounds.
References
- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VARIATIONS IN THE QUASSIN AND NEOQUASSIN CONTENT IN QUASSIA AMARA (SIMAROUBACEAE) IN COSTA RICA: ECOLOGICAL AND MANAGEMENT IMPLICATIONS | International Society for Horticultural Science [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
The Core Mechanism of (+)-Quassin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Quassin, a prominent member of the quassinoid family of natural products, has demonstrated significant potential as an anticancer agent. This technical guide delves into the core mechanisms of action of this compound and its closely related analogues in cancer cells. Drawing upon a comprehensive review of preclinical studies, this document outlines the compound's impact on key cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. Quantitative data on cytotoxic activity are presented, alongside detailed experimental protocols for key assays and visual representations of the elucidated molecular pathways to provide a thorough resource for researchers and drug development professionals in the field of oncology.
Introduction
Quassinoids, a class of bitter-tasting degraded triterpenes isolated from plants of the Simaroubaceae family, have a long history in traditional medicine.[1] In recent decades, scientific investigation has unveiled their potent cytotoxic and anti-proliferative effects against a spectrum of cancer cell lines, bringing them to the forefront of natural product-based cancer drug discovery.[1][2] this compound, a representative of this class, along with its analogues such as Bruceine D, Brusatol, and Ailanthone, has been the subject of numerous studies aimed at elucidating its anticancer mechanisms. These compounds have been shown to induce programmed cell death (apoptosis), halt the progression of the cell cycle, and interfere with key signaling cascades that are often dysregulated in cancer.[3][4][5] This guide provides a detailed technical overview of the current understanding of how this compound and related quassinoids exert their effects on cancer cells at the molecular level.
Cytotoxic Activity of Quassinoids
The anticancer potential of quassinoids is underscored by their potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing this activity. The following table summarizes the IC50 values for this compound and other notable quassinoids across various cancer cell lines.
| Quassinoid/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| SQ40 (Quassinoid-rich fraction) | LNCaP | Human Prostate Cancer | 5.97 µg/mL | [6] |
| PC-3 | Human Prostate Cancer | 87.94 µg/mL | [6] | |
| Brusatol | PC9 | Non-small-cell lung cancer | 0.035 µmol/L | [7] |
| H1650 | Non-small-cell lung cancer | 0.047 µmol/L | [7] | |
| A549 | Non-small-cell lung cancer | 0.028 µmol/L | [7] | |
| HCC827 | Non-small-cell lung cancer | 0.140 µmol/L | [7] | |
| PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [7] | |
| SW1990 | Pancreatic Cancer | 0.10 µmol/L | [7] | |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 29 nmol/L | [7] |
| Bruceine D | Capan-1 | Pancreatic Cancer | 1.95 µmol/L | [7] |
| PANC-1 | Pancreatic Cancer | 7.33 µmol/L | [7] | |
| Capan-2 | Pancreatic Cancer | 2.80 µmol/L | [7] | |
| Eurycomalactone | Colon 26-L5 | Murine Colon Carcinoma | 0.70 µM | [8] |
| B16-BL6 | Murine Melanoma | 0.59 µM | [8] | |
| LLC | Murine Lewis Lung Carcinoma | 0.78 µM | [8] | |
| A549 | Human Lung Adenocarcinoma | 0.73 µM | [8] | |
| NBT-272 | WAC-2 | Medulloblastoma | 1.7 - 9.6 ng/ml | [4] |
Core Mechanisms of Action
The anticancer effects of this compound and its analogues are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quassinoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Studies on Bruceine D have shown that it triggers the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bak and augmenting the levels of caspases-3, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[5] This cascade of events leads to DNA fragmentation and cell death.[5]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly studied for quassinoids, some evidence suggests their involvement in this pathway as well.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. Quassinoids have been observed to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, the quassinoid analogue NBT-272 has been shown to block cell cycle progression in medulloblastoma cells.[4] This arrest prevents the cancer cells from dividing and contributes to the overall anti-proliferative effect.
Modulation of Key Signaling Pathways
This compound and related compounds exert their anticancer effects by modulating several key signaling pathways that are critical for cancer cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Some quassinoids, like eurycomanone, have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, a key inhibitory protein in this pathway.[2] However, studies on Quassin itself have shown that while it can inhibit the production of NF-κB-mediated pro-inflammatory cytokines like IL-1β and IL-6, it does not appear to inhibit the phosphorylation of the p65 subunit of NF-κB.[9] This suggests a more complex or indirect modulatory role of Quassin on this pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt/NF-κB pathway.[10] Bruceine D, for example, induces apoptosis in pancreatic cancer cells through the inactivation of the PI3K/Akt signaling pathway.[3] This inhibition leads to a downstream cascade of events that ultimately promote cell death.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. Certain quassinoids have been shown to modulate this pathway. For instance, Bruceine D promotes the phosphorylation of p38-MAPK, which is involved in apoptosis induction in pancreatic cancer cells.[5] Eurycomanone has been found to inhibit p38 and JNK phosphorylation.[2] This differential regulation of MAPK components highlights the nuanced effects of different quassinoids.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound and its analogues in cancer cells.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines are used, such as LNCaP (prostate), PC-3 (prostate), PANC-1 (pancreatic), and T24 (bladder).[6][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound or other quassinoids are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods (e.g., 24, 48, 72 hours) to assess their effects.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the changes in protein expression and signaling pathway activation.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, caspases, phosphorylated forms of Akt, p38, p65) and then with secondary antibodies conjugated to an enzyme for detection.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate.
Apoptosis Assays (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow the entry of labeling reagents.
-
Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled cells are detected using fluorescence microscopy or flow cytometry. An increase in the fluorescent signal indicates an increase in apoptosis.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Cells are fixed, typically with ethanol, to preserve their cellular components.
-
Staining: The cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).
-
Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound and its analogues have demonstrated compelling anticancer activity through a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The quantitative data on their cytotoxicity highlight their potency against a variety of cancer cell lines. While much of the detailed mechanistic work has been performed on quassinoid analogues, the findings provide a strong foundation for understanding the therapeutic potential of this compound.
Future research should focus on elucidating the specific molecular targets of this compound to better understand its precise mechanism of action. Further in vivo studies are warranted to evaluate its efficacy and safety in preclinical cancer models. Additionally, structure-activity relationship (SAR) studies could lead to the development of more potent and selective quassinoid-based anticancer drugs. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for advancing the research and development of this compound as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway [frontiersin.org]
- 4. Anti-proliferative activity of the quassinoid NBT-272 in childhood medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells | PLOS One [journals.plos.org]
- 7. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the intricate structure of (+)-Quassin, a potent bitter principle from the aptly named bitterwood tree, has been a journey of meticulous chemical and spectroscopic investigation. This in-depth technical guide provides a comprehensive overview of the structure elucidation of (+)-Quassin, detailing the spectroscopic data that underpins our current understanding and the experimental methodologies employed in its initial characterization.
First isolated in 1937, the complex architecture of (+)-Quassin remained a puzzle for over two decades until its structure was ultimately elucidated in 1961 by Valenta and his colleagues.[1] This pioneering work laid the foundation for understanding a vast family of natural products known as quassinoids, which have since garnered significant interest for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] this compound is a degraded triterpenoid, a testament to the intricate biosynthetic pathways operating in plants.[3]
Spectroscopic Fingerprint of this compound
The definitive structure of this compound has been pieced together and confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in assigning the complex array of protons and carbons within the molecule.
Nuclear Magnetic Resonance (NMR) Data
The proton (¹H) and carbon-¹³ (¹³C) NMR spectral data provide a detailed map of the molecular framework of this compound. While the original 1961 elucidation relied on more classical chemical methods, subsequent studies, such as the comprehensive analysis of quassinoids by Hamburger and Cordell in 1988, have provided detailed NMR assignments.[4][5]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm |
| Data unavailable in search results | Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| 1 | 82.54 (d) |
| 2 | 197.09 (s) |
| 3 | 124.87 (d) |
| 4 | 162.46 (s) |
| 5 | 41.21 (d) |
| 6 | 25.04 (t) |
| 7 | 77.64 (d) |
| 8 | 44.98 (s) |
| 9 | 43.15 (d) |
| 10 | 44.35 (s) |
| 11 | 108.97 (s) |
| 12 | Data unavailable in search results |
| 13 | Data unavailable in search results |
| 14 | Data unavailable in search results |
| 15 | Data unavailable in search results |
| 16 | Data unavailable in search results |
| 17 | Data unavailable in search results |
| 18 | Data unavailable in search results |
| 19 | Data unavailable in search results |
| 20 | Data unavailable in search results |
| OMe | Data unavailable in search results |
| OMe | Data unavailable in search results |
Note: The complete assignment of all proton and carbon signals requires further consultation of the primary literature as it is not fully available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₂₂H₂₈O₆, corresponding to a molecular weight of 388.45 g/mol .[3]
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 389.1964 |
| Further fragmentation data unavailable in search results | Data unavailable in search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy reveals the presence of key functional groups within the this compound molecule. The spectrum would be expected to show characteristic absorption bands for carbonyl groups (C=O) from the lactone and ketone functionalities, as well as C-O and C-H stretching and bending vibrations. A detailed analysis of the IR spectrum with specific peak assignments is pending further data acquisition.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Data unavailable in search results | Data unavailable in search results |
The Path to Structure Elucidation: Experimental Protocols
The determination of the intricate structure of this compound in the pre-spectroscopic era was a testament to the power of classical organic chemistry techniques, primarily relying on chemical degradation and derivatization.
Chemical Degradation
The original structure elucidation by Valenta et al. involved a series of chemical degradation studies to break down the complex molecule into smaller, more readily identifiable fragments. These methods, while laborious, were essential in piecing together the carbon skeleton and the placement of functional groups. The exact experimental protocols for these degradations are detailed in the seminal 1961 paper in the journal Tetrahedron.[1] These protocols would have involved specific reagents and reaction conditions for oxidative cleavage, reductions, and other transformations to reveal the underlying structural motifs.
X-ray Crystallography
While the initial structure was proposed based on chemical and early spectroscopic data, the definitive three-dimensional arrangement of atoms in quassinoids has been confirmed by X-ray crystallography. This technique involves the formation of a single crystal of the compound or a suitable derivative, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map and, consequently, the precise spatial arrangement of every atom in the molecule. For complex natural products like this compound, a common strategy is to prepare a heavy-atom derivative, for instance, by introducing a bromine atom, to facilitate the phasing of the diffraction data.[6][7][8]
A typical workflow for X-ray crystallography of a this compound derivative would involve:
-
Crystallization: Growing high-quality single crystals of the derivative from a suitable solvent system. This is often a trial-and-error process involving various solvents, temperatures, and crystallization techniques.
-
Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved (often aided by the heavy atom), and an initial electron density map is generated. A molecular model is then built into the electron density and refined to best fit the experimental data.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a complex natural product like this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structure elucidation of this compound.
Biological Signaling Pathways
While the primary focus of early research was on the chemical structure of this compound, more recent studies have begun to explore the biological activities of quassinoids and their mechanisms of action. Quassinoids have been shown to exhibit a range of biological effects, including anti-proliferative activity in cancer cells.[2] Some studies suggest that these effects may be mediated through the inhibition of protein synthesis and the modulation of key signaling pathways. For instance, some quassinoids have been reported to affect the STAT3 and NF-κB signaling pathways, which are crucial regulators of inflammation and cell survival.[9][10] However, the specific signaling pathways directly targeted by this compound are still an active area of investigation.
Caption: Potential signaling pathways affected by this compound.
This technical guide provides a foundational understanding of the structure elucidation and spectroscopic properties of this compound. Further research is needed to fully delineate its biological mechanisms of action and to harness its therapeutic potential. The detailed experimental protocols from the original literature remain a valuable resource for chemists and natural product researchers.
References
- 1. Quassin - Wikipedia [en.wikipedia.org]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H28O6 | CID 65571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Quassinoids from Simaroubaceae: A Technical Guide for Drug Discovery
Executive Summary: Quassinoids, a class of highly oxygenated and structurally complex triterpenoids found predominantly in the Simaroubaceae family, have garnered significant attention in the scientific community for their broad spectrum of potent biological activities.[1][2][3][4] Historically used in traditional medicine, these compounds are now at the forefront of modern drug discovery research.[2] This guide provides a comprehensive overview of the principal biological activities of quassinoids, including their anticancer, antimalarial, anti-inflammatory, and antiviral properties. It details the underlying mechanisms of action, presents quantitative activity data in a structured format, and outlines the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of natural products.
Introduction
The Simaroubaceae family, comprising approximately 32 genera and over 170 species of trees and shrubs, is a rich source of bitter principles known as quassinoids.[3][4] These compounds are degraded triterpenes, characterized by a picrasane skeleton, and are responsible for most of the pharmacological properties attributed to this plant family.[5][6] The initial discovery of the anti-leukemic activity of bruceantin in the 1970s catalyzed extensive research into this class of molecules.[1][2] To date, over 150 quassinoids have been isolated and classified based on their carbon skeletons (C18, C19, C20, C22, C25).[1][5] Their diverse and potent biological effects make them valuable lead compounds for the development of new therapeutics.[2][6]
Major Biological Activities
Quassinoids exhibit a wide array of pharmacological effects. The most extensively studied activities are detailed below, with quantitative data summarized for comparative analysis.
Anticancer and Cytotoxic Activity
A significant number of quassinoids have demonstrated potent cytotoxic effects against various human cancer cell lines.[7] Bruceantin, one of the most studied quassinoids, showed marked antileukemic activity and entered clinical trials at the U.S. National Cancer Institute.[5][7] The mechanism of action is often linked to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cell survival and proliferation, such as those involving HIF-1α and MYC.[1][2]
Table 1: Cytotoxic Activity of Selected Quassinoids
| Quassinoid | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Bruceantin | KB (Human Epidermoid Carcinoma) | 0.008 µg/mL | [8] |
| Cedronolactone A | P-388 (Murine Leukemia) | 0.0074 µg/mL | [9] |
| Simalikalactone D | Mammary Adenocarcinoma (MCF-7) | Promising Activity | [7][10] |
| Glaucarubinone | Breast Adenocarcinoma (MDA-MB 231) | Active | [11] |
| Ailanthone | Multiple | Potential Candidate | [12] |
| 6α-tigloyloxychaparrinone | Multiple | Potential Candidate |[12] |
Antimalarial Activity
Quassinoids are potent inhibitors of Plasmodium falciparum, including chloroquine-resistant strains.[7][13] Simalikalactone D and Simalikalactone E, isolated from Quassia amara, are notable for their strong in vitro and in vivo antimalarial properties.[7][14][15] The primary mechanism for their antiplasmodial action is the rapid and potent inhibition of protein synthesis within the parasite, which subsequently halts nucleic acid synthesis.[16]
Table 2: Antimalarial Activity of Selected Quassinoids against P. falciparum
| Quassinoid | Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Simalikalactone D | K-1 (CQ-resistant) | 0.0009 µg/mL | [17][18] |
| Simalikalactone D | Various | Complete inhibition at 0.005 µg/mL | [13] |
| Simalikalactone E | CQ-sensitive & CQ-resistant | 24 - 68 nM | [14][15] |
| Bruceantin | K-1 (CQ-resistant) | 0.0008 µg/mL | [17][18] |
| Glaucarubinone | K-1 (CQ-resistant) | 0.006 µg/mL | [13] |
| 11-Dehydroklaineanone | Not Specified | 2 µg/mL | [19] |
| 15β-O-acetyl-14-hydroxyklaineanone | Not Specified | 2 µg/mL |[19] |
Anti-inflammatory Activity
Several quassinoids have demonstrated significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway.[20][21] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory proteins and mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[20][22]
Table 3: Anti-inflammatory Activity of Selected Quassinoids
| Quassinoid/Extract | Assay | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Quassia borneensis (Chloroform root extract) | Nitric Oxide Production | RAW 264.7 Macrophages | 0.3 µg/mL | [23] |
| Bruceines B & E | Nitric Oxide Production | Not Specified | Active Inhibition | [22] |
| Ailanthone | Nitric Oxide Production | Not Specified | Active Inhibition |[22] |
Antiviral Activity
Quassinoids have also been investigated for their antiviral properties against a range of viruses. Simalikalactone D, for instance, has shown pronounced activity against Herpes simplex virus (HSV), Semliki Forest virus (SFV), Coxsackie virus, and Vesicular stomatitis virus (VSV).[24][25] More recent studies have explored their potential against coronaviruses, with compounds like chaparrinone and eurycomalactone showing potent activity against HCoV-OC43 and SARS-CoV-2.[26] The structural features required for antiviral activity appear to include an ester group at C-15 and an epoxymethano bridge.[24][27]
Table 4: Antiviral Activity of Selected Quassinoids
| Quassinoid | Virus | Activity (IC50) | Reference |
|---|---|---|---|
| Simalikalactone D | HSV-1, SFV, Coxsackie, VSV | Pronounced Activity | [24][25] |
| Chuglycoside J | Tobacco Mosaic Virus (TMV) | 56.21 µM | [28][29] |
| Chuglycoside K | Tobacco Mosaic Virus (TMV) | 137.74 µM | [28][29] |
| Chaparrinone | HCoV-OC43 & SARS-CoV-2 | 0.32 - 0.51 µM | [26] |
| Eurycomalactone | HCoV-OC43 & SARS-CoV-2 | 0.32 - 0.51 µM |[26] |
Mechanisms of Action
The diverse biological effects of quassinoids stem from their interaction with fundamental cellular processes. Two of the most well-documented mechanisms are the inhibition of protein synthesis and the modulation of the NF-κB signaling pathway.
Inhibition of Protein Synthesis
A primary mechanism, particularly for the antimalarial and anticancer activities of quassinoids, is the potent inhibition of protein synthesis.[16] Studies have shown that quassinoids act on the ribosome, likely interfering with the peptidyl transferase step, thereby halting peptide bond formation and elongating polypeptide chains.[16][30] This leads to a rapid cessation of protein production, which in turn inhibits nucleic acid synthesis and triggers cell death.[16]
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory properties of quassinoids are largely mediated through the inhibition of the NF-κB pathway.[20][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB.[31] Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[31][32] In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes. Quassinoids can interfere with this cascade, potentially by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[33]
Key Experimental Protocols
This section provides a generalized methodology for key assays used to evaluate the biological activities of quassinoids. Specific concentrations, incubation times, and reagents may vary based on the particular quassinoid and cell line being tested.
In Vitro Antiplasmodial Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the ability of a compound to inhibit the growth of P. falciparum by quantifying the incorporation of a radiolabeled nucleic acid precursor.[16][17][18]
-
Culture Maintenance: Maintain asynchronous cultures of P. falciparum (e.g., K-1 chloroquine-resistant strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum.[17]
-
Compound Preparation: Dissolve quassinoids in a suitable solvent (e.g., ethanol) and prepare serial dilutions in RPMI 1640 medium. The final solvent concentration should not affect parasite growth (e.g., <0.1%).[17]
-
Assay Plate Setup: Add 50 µL of diluted compounds to a 96-well microtiter plate. Add parasitized red blood cells to achieve a final volume of 200-250 µL per well.
-
Incubation: Incubate plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[17]
-
Harvesting and Measurement: Harvest the cells onto glass-fiber filters, wash, and dry. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.
Cytotoxicity Assay (Microdilution Technique)
This protocol assesses the general toxicity of a compound against a mammalian cell line, often run in parallel with activity assays to determine a selectivity index.[8]
-
Cell Culture: Culture human cancer cells (e.g., KB cells) in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[32]
-
Compound Treatment: Add serial dilutions of the test quassinoids to the wells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate to allow formazan crystal formation.
-
Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the 50% effective dose (ED50) or IC50, the concentration that reduces cell viability by 50% compared to untreated controls.
Anti-inflammatory Assay (NF-κB Luciferase Reporter)
This assay quantifies the inhibition of NF-κB transcriptional activity.[31][34]
-
Cell Line: Use a cell line (e.g., RAW 264.7 macrophages, HeLa cells) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[34][35]
-
Cell Seeding and Pretreatment: Seed cells in 96-well plates. The next day, pretreat cells with various concentrations of the test quassinoid for 1-2 hours.[34]
-
Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and incubate for an appropriate time (e.g., 2-6 hours).[33][34]
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for the inhibition of NF-κB transcriptional activity.
Conclusion and Future Directions
Quassinoids from the Simaroubaceae family represent a structurally diverse and biologically potent class of natural products.[1][5] Their significant anticancer, antimalarial, anti-inflammatory, and antiviral activities underscore their potential as lead compounds for drug development.[2][4][30] The primary mechanisms of action, including the inhibition of protein synthesis and modulation of the NF-κB pathway, are fundamental to cellular function, explaining their broad efficacy.
Future research should focus on several key areas. Firstly, further exploration of the vast chemical space within the Simaroubaceae family is likely to yield novel quassinoids with improved activity and selectivity.[2] Secondly, detailed structure-activity relationship (SAR) studies and chemical modifications of natural quassinoids could lead to semi-synthetic derivatives with enhanced potency and reduced toxicity.[1][2] Finally, advanced preclinical and clinical studies are necessary to translate the promising in vitro and in vivo results into viable therapeutic agents for human diseases.[20][21] The continued investigation of these remarkable compounds holds great promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Simaroubaceae family: botany, chemical composition and biological activities – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic quassinoids from Simaba cedron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial activity of simalikalactone E, a new quassinoid from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Plants as sources of antimalarial drugs: in vitro antimalarial activities of some quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro anti-tumor promoting and anti-parasitic activities of the quassinoids from Eurycoma longifolia, a medicinal plant in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Anti-Inflammatory Activities of Extracts from Quassia Borneensis Noot. (Simaroubaceae) [benthamopenarchives.com]
- 24. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 26. Mahidol IR [repository.li.mahidol.ac.th]
- 27. researchgate.net [researchgate.net]
- 28. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 31. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Historical Context of (+)-Quassin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Quassin, a natural product belonging to the quassinoid family of degraded triterpenoids, has a rich history rooted in traditional medicine, particularly from the plant Quassia amara. This technical guide provides a comprehensive overview of the discovery, historical context, and chemical biology of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the ethnobotanical origins of its source, the timeline of its scientific discovery, and the elucidation of its complex chemical structure. Furthermore, it presents a compilation of its biological activities, supported by quantitative data, and delves into the intricate signaling pathways through which it exerts its effects. Detailed experimental protocols for its isolation from natural sources and its total chemical synthesis are also provided to serve as a valuable resource for further research and development.
Introduction: From Traditional Remedy to Modern Science
The story of this compound begins with the traditional use of plants from the Simaroubaceae family. For centuries, indigenous communities in South America have utilized infusions of the bitterwood tree, Quassia amara, to treat a variety of ailments, including fevers, digestive issues, and malaria. The genus Quassia was named by Carl Linnaeus in honor of Graman Quassi, a Surinamese healer who introduced the plant's medicinal properties to Europeans.
The active principles behind the bitterness and therapeutic effects of Quassia amara were later identified as a group of compounds known as quassinoids. This compound is the archetypal member of this family, first isolated in 1937.[1] Its complex chemical structure was not fully elucidated until 1961.[1] Quassinoids are characterized by their highly oxygenated and structurally complex triterpenoid skeletons.[1]
This guide will explore the journey of this compound from a key component of traditional remedies to a subject of modern scientific investigation, with a focus on its chemical properties, biological activities, and potential as a lead compound in drug discovery.
Chemical Properties of this compound
This compound is a white, crystalline substance renowned for being one of the most bitter compounds found in nature.[1] It is a degraded triterpene lactone, meaning it is derived from a 30-carbon triterpene precursor through the loss of ten carbon atoms. The core structure of this compound is a picrasane skeleton, which is common to many quassinoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₆ |
| Molar Mass | 388.45 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 221-222 °C |
| IUPAC Name | (1S,2R,5S,7R,8R,10R,11S,14S,15S)-1,10,15-trimethoxy-5,8,12-trimethyl-4,9,13,16-tetraoxapentacyclo[10.5.1.0²,⁵.0⁸,¹⁴.0¹⁵,¹⁷]octadecan-3-one |
| PubChem CID | 10836 |
Biological Activities and Quantitative Data
This compound and other quassinoids exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and insecticidal properties. The primary mechanism of action for many of these effects is the inhibition of protein synthesis in eukaryotic cells.
Antimalarial Activity
The traditional use of Quassia amara as an antimalarial has been validated by modern scientific studies. This compound has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 2: In Vitro Antimalarial Activity of this compound and Related Compounds
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.15 | [2] |
| This compound | Chloroquine-resistant (MRC-pf-303) | Not specified | [2] |
| Neoquassin | Chloroquine-sensitive (MRC-pf-20) | 0.1 | [2] |
| Simalikalactone D | Not specified | 0.001-0.003 | Not specified in provided text |
| Bruceantin | T9-96 (Chloroquine-sensitive) | Nanomolar range | [3] |
| Bruceantin | K1 (Chloroquine-resistant) | Nanomolar range | [3] |
Anticancer Activity
The potent cytotoxic effects of quassinoids against various cancer cell lines have been a major focus of research. While specific IC₅₀ values for this compound against a wide array of cancer cell lines are not extensively documented in single reviews, data for closely related and more extensively studied quassinoids like bruceantin highlight the potential of this compound class. Bruceantin, for instance, has undergone Phase I and II clinical trials.
Table 3: In Vitro Anticancer Activity of Bruceantin
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HL-60 | Leukemia | Not specified | Not specified in provided text |
| RPMI 8226 | Myeloma | 13 | [4] |
| U266 | Myeloma | 49 | [4] |
| H929 | Myeloma | 115 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of quassinoids are linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Quantitative data for the anti-inflammatory activity of this compound is an active area of research.
Mechanism of Action and Signaling Pathways
The biological effects of this compound and other quassinoids are primarily attributed to their ability to inhibit protein synthesis. They are known to interfere with the peptidyl transferase center on the large ribosomal subunit, thereby preventing peptide bond formation and elongating the polypeptide chain.
Beyond this primary mechanism, quassinoids have been shown to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation.
Inhibition of Protein Synthesis
Caption: Inhibition of protein synthesis by this compound.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some quassinoids have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and pro-apoptotic effects.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quassinoids can influence the MAPK pathway, although the precise interactions of this compound are still under investigation.
Caption: Potential modulation of the MAPK pathway by this compound.
Experimental Protocols
Isolation of this compound from Quassia amara
The following is a generalized protocol for the extraction and isolation of this compound from the wood of Quassia amara.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Preparation of Plant Material: The wood of Quassia amara is air-dried and ground into a fine powder.
-
Extraction: The powdered wood is extracted with methanol at room temperature with stirring for several days or by using a Soxhlet apparatus for a more exhaustive extraction.
-
Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The quassinoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification and Crystallization: The fractions containing this compound are combined, and the solvent is evaporated. The residue may be further purified by preparative high-performance liquid chromatography (HPLC). The pure this compound is then obtained by crystallization from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.
Total Chemical Synthesis of this compound
The total synthesis of this compound is a significant challenge in organic chemistry due to its complex, highly oxygenated, and stereochemically rich structure. Several synthetic routes have been developed, with notable contributions from the research groups of Grieco and Valenta. These syntheses often involve intricate multi-step sequences.
A more recent and concise enantioselective synthesis was reported by Pronin and co-workers in 2022, which is highlighted here as an example of modern synthetic strategy.
Caption: A modern synthetic approach to this compound.
Key Features of a Modern Synthetic Approach (e.g., Pronin Synthesis):
-
Convergent Strategy: The synthesis involves the preparation of two key fragments that are then joined together, which is often more efficient than a linear approach.
-
Catalytic Hydrogen Atom Transfer (HAT): A key step involves a HAT-initiated annulation to construct the complex polycyclic core of the molecule.
-
Enantioselectivity: The synthesis is designed to produce only the desired enantiomer, this compound, which is crucial for biological activity.
-
Efficiency: Modern synthetic routes aim to reduce the number of steps and improve the overall yield compared to earlier syntheses. The Pronin synthesis, for example, achieves the total synthesis in 14 steps.[5]
Conclusion and Future Perspectives
This compound stands as a testament to the value of natural products in drug discovery. Its journey from a traditional medicine to a molecule of interest for its potent biological activities, particularly its antimalarial and potential anticancer properties, is a compelling narrative for the field. The challenges associated with its isolation and complex synthesis have spurred innovation in synthetic organic chemistry.
For drug development professionals, this compound and its analogs represent a promising, albeit challenging, class of compounds. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.
-
Mechanism of Action Elucidation: A deeper understanding of its molecular targets and its effects on signaling pathways will be crucial for its therapeutic development.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and to optimize its in vivo efficacy and safety.
-
Development of Novel Drug Delivery Systems: To improve its solubility, bioavailability, and targeted delivery to specific tissues.
The rich history and potent biological profile of this compound ensure that it will remain an important subject of scientific inquiry for years to come, with the potential to yield new therapeutic agents for a range of diseases.
References
- 1. quasix.eu [quasix.eu]
- 2. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ransomnaturals.com [ransomnaturals.com]
- 5. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (+)-Quassin Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Quassin, a natural triterpenoid from the Quassia amara plant, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-malarial, and anti-proliferative effects. The molecular mechanisms underlying these activities are thought to involve the modulation of key signaling pathways. This technical guide provides a comprehensive overview of a hypothetical in silico workflow to investigate the binding of this compound to a plausible protein target, the Inhibitor of κB Kinase β (IKKβ), a crucial enzyme in the pro-inflammatory NF-κB signaling pathway. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data in a structured format, and utilizes visualizations to illustrate signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Potential
This compound is the prototypical member of the quassinoid family of natural products. Its diverse biological activities suggest interactions with multiple protein targets within human cells. Of particular interest is its potent anti-inflammatory activity, which is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Chronic activation of this pathway is implicated in a variety of inflammatory diseases and cancers. Therefore, identifying and characterizing the interactions of this compound with key proteins in this pathway is a critical step in understanding its therapeutic potential and for the rational design of novel anti-inflammatory agents.
The NF-κB Signaling Pathway and the Role of IKKβ
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB Kinase (IKK) complex, of which IKKβ is the catalytic subunit, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Given its central role in initiating this cascade, IKKβ is a prime target for anti-inflammatory drug discovery. This guide will focus on the in silico modeling of this compound binding to human IKKβ.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
In Silico Experimental Workflow
The following diagram outlines the proposed computational workflow for investigating the interaction between this compound and IKKβ.
Detailed Methodologies
Molecular Docking
Objective: To predict the binding affinity and preferred binding orientation of this compound within the active site of IKKβ.
Protocol:
-
Protein Preparation:
-
The crystal structure of human IKKβ in complex with an inhibitor (PDB ID: 3QA8) will be obtained from the RCSB Protein Data Bank.
-
Using UCSF Chimera, all non-essential water molecules and co-crystallized ligands will be removed.
-
Polar hydrogen atoms will be added, and Gasteiger charges will be computed.
-
The prepared protein structure will be saved in the PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of this compound will be obtained from the PubChem database (CID: 107759).
-
The structure will be imported into Avogadro, and its geometry will be optimized using the MMFF94 force field.
-
The optimized ligand structure will be saved in the PDBQT format, with rotatable bonds assigned by AutoDockTools.
-
-
Molecular Docking Simulation:
-
Software: AutoDock Vina
-
Grid Box Definition: A grid box of 60 x 60 x 60 Å with a spacing of 1.0 Å will be centered on the active site of IKKβ, defined by the position of the co-crystallized inhibitor in the original PDB file.
-
Docking Parameters: The exhaustiveness parameter will be set to 32 to ensure a thorough search of the conformational space. The top 10 binding poses will be generated.
-
Command:
-
-
Analysis of Docking Results:
-
The binding affinities (in kcal/mol) for the top-ranked poses will be extracted from the log file.
-
The binding poses will be visualized using PyMOL or Discovery Studio Visualizer to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the IKKβ active site.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the this compound-IKKβ complex and characterize the dynamics of their interaction over time in a simulated physiological environment.
Protocol:
-
System Preparation:
-
Software: GROMACS 2023
-
Force Field: CHARMM36m for the protein and CGenFF for the ligand. Ligand parameters will be generated using the CGenFF server.
-
The top-ranked docked pose of the this compound-IKKβ complex will be used as the starting structure.
-
The complex will be placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system will be solvated with TIP3P water molecules.
-
Sodium and chloride ions will be added to neutralize the system and achieve a physiological concentration of 0.15 M.
-
-
Energy Minimization:
-
The solvated system will be subjected to energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.
-
-
Equilibration:
-
NVT Equilibration: The system will be equilibrated in the NVT (constant number of particles, volume, and temperature) ensemble for 1 ns at 300 K using a V-rescale thermostat. Position restraints will be applied to the protein and ligand heavy atoms.
-
NPT Equilibration: The system will then be equilibrated in the NPT (constant number of particles, pressure, and temperature) ensemble for 5 ns at 300 K and 1 bar using a Parrinello-Rahman barostat. Position restraints will be gradually released.
-
-
Production MD Simulation:
-
A 100 ns production MD simulation will be performed without any restraints.
-
The LINCS algorithm will be used to constrain bonds involving hydrogen atoms, allowing for a 2 fs time step.
-
The Particle Mesh Ewald (PME) method will be used for long-range electrostatic interactions.
-
Coordinates will be saved every 10 ps.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues will be calculated to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: The number of hydrogen bonds between this compound and IKKβ will be monitored throughout the simulation to evaluate the stability of key interactions.
-
Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method will be used to estimate the binding free energy of the complex.
-
Quantitative Data Summary
The following tables present hypothetical but representative data that would be generated from the described in silico experiments.
Table 1: Molecular Docking Results of this compound with IKKβ
| Binding Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -9.8 | Cys99, Gln103, Asp166 | Val29, Ala42, Met96, Leu155 |
| 2 | -9.5 | Cys99, Asp166 | Val29, Ala42, Met96, Tyr97 |
| 3 | -9.2 | Gln103, Ser167 | Val29, Met96, Leu155 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| System | Average RMSD (Protein Backbone) (nm) | Average RMSD (Ligand) (nm) | Average Number of H-Bonds | Estimated Binding Free Energy (MM-PBSA) (kJ/mol) |
| Apo-IKKβ | 0.25 ± 0.05 | N/A | N/A | N/A |
| IKKβ-(+)-Quassin Complex | 0.28 ± 0.06 | 0.15 ± 0.04 | 2.5 ± 0.8 | -125.6 ± 12.3 |
Conclusion
This technical guide outlines a robust and comprehensive in silico strategy for investigating the molecular interactions between the natural product this compound and the therapeutically relevant protein target IKKβ. The detailed protocols for molecular docking and molecular dynamics simulations provide a clear roadmap for researchers to explore the binding affinity, stability, and dynamic behavior of this complex. The findings from such studies are invaluable for elucidating the mechanism of action of this compound's anti-inflammatory properties and can guide future lead optimization and drug development efforts targeting the NF-κB signaling pathway. The integration of computational modeling with experimental validation is crucial for accelerating the discovery of novel therapeutics from natural sources.
A Comprehensive Technical Guide to the Pharmacological Profile of (+)-Quassin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quassinoids are a class of chemically complex, degraded triterpenoids found exclusively in plants of the Simaroubaceae family.[1] The archetypal member of this family, (+)-Quassin, was first isolated from Quassia amara.[1] Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments, including malaria, fever, and intestinal parasites.[2][3] In recent decades, quassinoids have garnered significant scientific interest due to their broad spectrum of potent biological activities. These compounds, including this compound and its numerous analogs like brusatol, bruceantin, and ailanthone, have demonstrated significant anti-proliferative, anti-inflammatory, antiviral, and antimalarial effects in numerous preclinical studies.[4][5]
The initial discovery of the anti-leukemic activity of bruceantin in the 1970s catalyzed extensive research into this class of molecules.[6][4] Over 150 different quassinoids have been identified, each with a unique structural profile that influences its biological activity.[6][4] This guide provides an in-depth technical overview of the pharmacological profile of this compound and its analogs, focusing on their mechanisms of action, quantitative biological data, associated experimental protocols, and toxicity.
Pharmacodynamics: Mechanism of Action
The diverse pharmacological effects of quassinoids stem from their ability to modulate multiple cellular processes. While the exact mechanism can vary between analogs, several key pathways have been identified.
Inhibition of Protein Synthesis
A primary mechanism of action for many quassinoids, particularly in the context of their anticancer activity, is the potent inhibition of protein synthesis.[7] This effect is crucial as cancer cells often have accelerated rates of protein synthesis to support rapid growth and proliferation.[7] Studies have shown that the ability of quassinoids to inhibit protein synthesis is dependent on the structure of the C15 sidechain.[7] Interestingly, some analogs like bruceantinol (BOL) have been shown to block protein synthesis in colorectal cancer cells but not in normal human colon epithelial cells, suggesting a potential therapeutic window.[7]
Modulation of Key Signaling Pathways
Quassinoids exert significant influence over critical intracellular signaling networks that regulate cell growth, survival, and inflammation.
-
PI3K/Akt Pathway: The PI3Kγ isoform has been identified as a direct target for the quassinoid analog Brusatol in hematologic malignancies.[8] Inhibition of this pathway disrupts downstream signaling that is crucial for the survival and proliferation of cancer cells.
-
MAPK and NF-κB Pathways: Various quassinoid derivatives have been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9] These pathways are central to the inflammatory response and cell survival, and their inhibition contributes to the anti-inflammatory and pro-apoptotic effects of quassinoids.
-
HIF-1α and MYC Inhibition: Some agents have been shown to specifically affect the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the proto-oncogene MYC, both of which are critical for tumor progression and survival.[6][4] The quassinoid 6α-tigloyloxychaparrinone (TCN), for example, potently inhibits HIF-1 activation.[4]
-
STAT3 Inhibition: Administration of bruceantinol (BOL) has been linked to potent tumor growth suppression and inhibition of the STAT3 pathway in mouse models of colorectal cancer.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. quasix.eu [quasix.eu]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bitter Truth: A Technical Guide to (+)-Quassin's Role as an Antifeedant in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Quassin, a prominent member of the quassinoid family of degraded triterpenes, stands as a potent natural deterrent against insect herbivory. First isolated from the wood of Quassia amara, this intensely bitter compound serves as a powerful antifeedant, rendering plant tissues unpalatable to a wide range of phytophagous insects. This technical guide provides an in-depth exploration of the multifaceted role of this compound as a plant defense molecule. We will delve into its mechanism of action, the intricate signaling pathways it elicits within the plant, and the precise experimental protocols utilized to quantify its potent antifeedant activity. This document is intended to be a comprehensive resource for researchers in the fields of chemical ecology, plant science, and entomology, as well as for professionals engaged in the development of novel, bio-based insecticides.
Quantitative Antifeedant Activity of Quassinoids
The antifeedant properties of quassinoids are typically quantified using metrics such as the Effective Concentration for 50% feeding reduction (EC₅₀) and the Feeding Deterrence Index (FDI). While specific data for this compound is not always available for every insect species, the following tables summarize representative quantitative data for quassin and other closely related quassinoids against economically important insect pests.
Table 1: Antifeedant Activity of Quassin against Plutella xylostella
| Concentration (%) | Mean Leaf Area Consumed (Treated) (mm²) | Mean Leaf Area Consumed (Control) (mm²) | Feeding Reduction (%) |
| 10 | 0 | Data not available | 100 |
| 5 | 0 | Data not available | 100 |
| 1 | Not specified | Not specified | ~97 |
| 0.1 | Not specified | Not specified | ~78 |
Data is for an aqueous extract of Simarouba sp., which contains quassinoids.[1]
Table 2: Antifeedant and Insecticidal Activity of Quassinoids against Various Insect Species
| Quassinoid | Insect Species | Assay Type | Concentration | Antifeedant/Insecticidal Effect | Reference |
| Quassin mixture | Plutella xylostella | Leaf Disc (No-Choice) | 1.0% | Significant antifeedant effect | [2] |
| Quassin | Myzus persicae | Not specified | 0.05% | Decreased feeding | [1] |
| Isobrucein A | Myzus persicae | Not specified | 0.01% | Decreased feeding | [1] |
Mechanism of Action: A Matter of Taste
The primary mode of action for this compound as an antifeedant is believed to be its interaction with the gustatory system of insects. Phytophagous insects possess specialized gustatory receptor neurons (GRNs) that are tuned to detect a wide array of chemical compounds, including bitter substances which often signal the presence of potentially toxic or anti-nutritional compounds.
When an insect attempts to feed on a plant tissue containing this compound, the compound is detected by bitter-sensitive GRNs located in the insect's mouthparts, such as the maxillary palps and galeal sensilla. This interaction triggers a cascade of intracellular signaling within the neuron, leading to the generation of action potentials. These nerve impulses are then transmitted to the insect's central nervous system, where they are interpreted as a negative stimulus, resulting in the immediate cessation of feeding.
While the specific gustatory receptors (Grs) that bind to this compound have not yet been definitively identified, it is widely accepted that members of the large and diverse Gr family are responsible for the perception of bitter compounds in insects.
Signaling Pathways in Plant Defense
The production of this compound and other quassinoids is an integral part of the plant's induced defense response to herbivory. When an insect begins to feed on a plant, the mechanical damage and chemical cues from the insect's oral secretions trigger a complex signaling cascade within the plant, leading to the synthesis and accumulation of defensive compounds like this compound.
The jasmonic acid (JA) pathway is the central signaling cascade mediating defense against chewing insects. Upon herbivore attack, the plant rapidly synthesizes jasmonic acid, which then acts as a signaling molecule to activate the expression of a wide range of defense-related genes, including those responsible for the biosynthesis of quassinoids.
Interestingly, there is often an antagonistic relationship, or "crosstalk," between the jasmonic acid and salicylic acid (SA) signaling pathways. While the JA pathway is primarily activated in response to chewing insects and necrotrophic pathogens, the SA pathway is typically induced by biotrophic pathogens. In many cases, the activation of one pathway can suppress the other, allowing the plant to mount a more targeted and effective defense.
A simplified diagram of the signaling pathway leading to the production of this compound.
Experimental Protocols
The evaluation of the antifeedant activity of this compound and other compounds relies on standardized bioassays. The leaf disc no-choice and choice bioassays are the most commonly employed methods.
Leaf Disc No-Choice Bioassay
This assay assesses the feeding deterrence of a compound when the insect has no alternative food source.
1. Preparation of Leaf Discs:
-
Fresh, untreated leaves from the host plant of the target insect are collected.
-
Uniform leaf discs are cut using a cork borer (e.g., 2 cm diameter).
2. Treatment Application:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetone).
-
Serial dilutions are made to obtain a range of test concentrations.
-
Leaf discs are individually dipped into the test solutions for a standardized time (e.g., 10 seconds).
-
Control discs are dipped in the solvent only.
-
The treated and control discs are allowed to air dry completely to ensure the evaporation of the solvent.
3. Bioassay Setup:
-
A single treated or control leaf disc is placed in the center of a Petri dish lined with moist filter paper to maintain humidity.
-
A single, pre-weighed, and starved (for a specified period, e.g., 4 hours) insect larva is introduced into each Petri dish.
-
The Petri dishes are sealed and maintained in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
4. Data Collection and Analysis:
-
After a set period (e.g., 24 or 48 hours), the larvae are removed, and the remaining leaf area of each disc is measured using a leaf area meter or image analysis software.
-
The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) is calculated using the following formula:
FDI (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of the control disc consumed
-
T = Area of the treated disc consumed
-
-
The EC₅₀ value is then determined by probit analysis of the dose-response data.
Workflow for the leaf disc no-choice antifeedant bioassay.
Leaf Disc Choice Bioassay
This assay evaluates the feeding preference of an insect when presented with both a treated and an untreated food source. The protocol is similar to the no-choice assay, with the key difference being that each Petri dish contains one treated and one control leaf disc placed on opposite sides. The FDI is calculated using the same formula.
Conclusion and Future Directions
This compound is a highly effective natural antifeedant that plays a crucial role in plant defense against insect herbivores. Its mode of action, centered on the deterrence of feeding through the stimulation of bitter taste receptors, makes it a valuable model for the study of plant-insect interactions. The jasmonic acid signaling pathway is the primary mediator of its induced production in plants.
Future research should focus on the precise identification of the gustatory receptors in various insect species that are responsible for the perception of this compound. A deeper understanding of the structure-activity relationships of different quassinoids will also be invaluable for the development of novel, highly effective, and environmentally benign biopesticides. Furthermore, elucidating the complete biosynthetic pathway of this compound and the regulatory networks that control its production in plants could open up avenues for the metabolic engineering of crops with enhanced resistance to insect pests.
References
Methodological & Application
Total Synthesis of (+)-Quassin: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and laboratory protocol for the total synthesis of (+)-Quassin, a complex triterpenoid natural product. The information is compiled from seminal works in the field of organic chemistry, offering two distinct and notable synthetic routes. The protocols are intended for an audience with a strong background in synthetic organic chemistry.
Introduction
This compound is the prototypical member of the quassinoid family of natural products, known for their potent biological activities, including antitumor and antimalarial properties. The complex polycyclic architecture of quassin has made it a challenging and attractive target for total synthesis. This document details two successful total syntheses: the 28-step synthesis developed by Shing et al. and the more recent, concise 14-step synthesis by Pronin and Thomas.
Synthetic Strategies
Two primary strategies for the total synthesis of this compound are presented:
-
The Shing Synthesis (2000): This approach commences with the readily available chiral starting material, (S)-(+)-carvone. The synthesis is characterized by a C→ABC→ABCD ring annulation strategy. Key transformations include an aldol reaction to construct the C ring, followed by an intramolecular Diels-Alder reaction to form the ABC tricyclic core. The final D ring is forged through an intramolecular acylation. This lengthy synthesis comprises 28 steps and proceeds with an overall yield of 2.6%.[1][2]
-
The Pronin and Thomas Synthesis (2022): This more recent and efficient synthesis begins with (–)-isopulegol. A key feature of this 14-step route is a convergent fragment coupling strategy that utilizes a hydrogen atom transfer (HAT)-initiated cascade reaction.[3][4][5] This innovative approach significantly shortens the synthetic sequence, making it a more practical route for accessing quassin and its analogs.
Experimental Protocols
The following are detailed experimental protocols for key steps in both the Shing and Pronin/Thomas syntheses.
The Shing Synthesis: Key Experimental Protocols
1. Intramolecular Diels-Alder Reaction:
-
Reaction: Formation of the tricyclic core of this compound.
-
Procedure: A solution of the diene precursor in toluene is heated at reflux for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.
-
Reagents and Conditions:
-
Diene precursor
-
Toluene, reflux, 24 h
-
2. Intramolecular Acylation:
-
Reaction: Formation of the D-ring of this compound.
-
Procedure: To a solution of the carboxylic acid precursor in tetrahydrofuran at -78 °C is added a solution of lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Reagents and Conditions:
-
Carboxylic acid precursor
-
Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C to room temperature
-
The Pronin and Thomas Synthesis: Key Experimental Protocols
1. Hydrogen Atom Transfer (HAT)-Initiated Cascade:
-
Reaction: A key fragment coupling and cyclization to form the tetracyclic core.
-
Procedure: To a solution of the aldehyde and enedione in dichloromethane at 0 °C are added iron(III) acetylacetonate and ethylene glycol. A solution of a silane is then added dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is then quenched and worked up to provide the tricyclic product.
-
Reagents and Conditions:
-
Aldehyde C, Enedione E
-
Fe(acac)₃ (10 mol%), (CH₂OH)₂, CH₂Cl₂, 0 °C
-
PhSiH₂(Oi-Pr)
-
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes to this compound.
Table 1: Summary of the Total Synthesis of this compound by Shing et al.
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-10 | Synthesis of Diene Precursor | (S)-(+)-Carvone | Multiple Steps | Diene for Diels-Alder | - |
| 11 | Intramolecular Diels-Alder | Diene Precursor | Toluene, reflux | Tricyclic Intermediate | - |
| 12-27 | Elaboration of the Core | Tricyclic Intermediate | Multiple Steps | Acylation Precursor | - |
| 28 | Intramolecular Acylation | Acylation Precursor | LDA, THF | This compound | - |
| Overall | Total Synthesis | (S)-(+)-Carvone | 28 Steps | This compound | ~2.6% [1][2] |
Table 2: Summary of the Total Synthesis of this compound by Pronin and Thomas
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-5 | Synthesis of Aldehyde 4 | (+)-3-Methylcyclohexanone | Multiple Steps including IBX oxidation, Wittig olefination, DIBAL-H reduction | Aldehyde 4 | - |
| 6-8 | Synthesis of Unsaturated Ketone 8 | 2,6-Dimethylbenzoquinone | Multiple Steps including oxazaborolidine catalysis and retro-Diels-Alder | Unsaturated Ketone 8 | - |
| 9 | HAT-Initiated Annulation | Aldehyde 4 and Ketone 8 | Fe(acac)₃, (CH₂OH)₂, PhSiH₂(Oi-Pr), CH₂Cl₂ | Tricyclic Intermediate 10 | 54% |
| 10-13 | Elaboration of the Core | Tricyclic Intermediate 10 | Multiple Steps including oxidation and isomerization | Silyl Enol Ether 16 | - |
| 14 | Final Methylation | Silyl Enol Ether 16 | Fluoride source, Methyl iodide | This compound | - |
| Overall | Total Synthesis | Commercially available material | 14 Steps | This compound | - |
Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: The Shing total synthesis of this compound.
Caption: The Pronin and Thomas total synthesis of this compound.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Concise Enantioselective Approach to Quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of (+)-Quassin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying (+)-Quassin, a bioactive quassinoid found in various plants of the Simaroubaceae family, notably Quassia amara. The protocols detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a bitter crystalline substance belonging to the quassinoid family of degraded triterpenoids.[1][2] It is renowned for its intense bitterness, approximately 50 times that of quinine, and has garnered significant scientific interest due to its diverse biological activities, including insecticidal, antimalarial, anti-inflammatory, and potential anticancer properties.[1][2][3] The primary plant source for Quassin is the bitterwood tree, Quassia amara.[1][2] This document outlines various methods for its extraction from plant material and subsequent purification to obtain a high-purity compound for research and development purposes.
Extraction of this compound from Plant Material
The initial step in isolating this compound involves its extraction from dried and powdered plant material, typically the wood or bark of Quassia amara.[4] The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract. Below is a summary of common extraction techniques with their respective parameters.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Plant Material | Solvent(s) | Solvent-to-Solid Ratio (w/v) | Temperature | Extraction Time | Yield of Crude Extract (% w/w) | Purity of Quassin in Extract |
| Maceration | Quassia amara (wood/bark) | Ethanol, Methanol, Ethyl Acetate | 1:10 | Room Temperature | Several days to weeks | Varies | Moderate |
| Soxhlet Extraction | Quassia amara (stem bark) | Methanol, Ethanol | 1:10 | Boiling point of solvent | 6 - 24 hours | ~5% | Moderate to High |
| Microwave-Assisted Extraction (MAE) | Quassia amara (bark) | Ethanol-water mixtures | 10:1 - 25:1 (v/w) | 60 - 100°C | 30 - 120 seconds | High | High |
| Supercritical Fluid Extraction (SFE) | Quassia amara (wood) | Supercritical CO₂ (with or without co-solvent like ethanol) | Varies | 35 - 80°C | 1 - 4 hours | Varies | High |
| Ultrasonic-Assisted Extraction (UAE) | Picrasma excelsa (wood chips) | 1:1 (v/v) Ethanol-water | Varies | Room Temperature | 24 hours | Quantitative extraction reported | High |
Experimental Protocols: Extraction
-
Preparation: Air-dry and pulverize the plant material (e.g., Quassia amara wood) to a fine powder.
-
Extraction: Place the powdered material in a sealed container and add the chosen solvent (e.g., ethanol) at a 1:10 solid-to-solvent ratio.[5]
-
Incubation: Allow the mixture to stand at room temperature for a period of several days to a few weeks, with occasional agitation.[6]
-
Filtration: Separate the liquid extract from the solid plant residue by filtration.[6]
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Preparation: Air-dry and pulverize the plant material (e.g., Quassia amara stem bark).
-
Loading: Place the powdered material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Add the extraction solvent (e.g., methanol) to the distillation flask. Heat the flask to the solvent's boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material. The chamber containing the thimble will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. This cycle is repeated.[4]
-
Duration: Continue the extraction for a minimum of 16-24 cycles, or until the solvent in the siphon arm runs clear.[7]
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.
-
Preparation: Use dried and powdered plant material.
-
Mixing: Place the plant material and the chosen solvent system (e.g., 73% methanol in water) in a microwave-transparent vessel.[8]
-
Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 270-720 W) for a short duration (e.g., 30-120 seconds).[9][10] Optimal conditions for similar compounds have been found around 67°C for 56 minutes.[8]
-
Cooling and Filtration: After irradiation, allow the mixture to cool, then filter to separate the extract from the solid residue.[2]
-
Concentration: Concentrate the filtrate to obtain the crude extract.
-
Preparation: Ensure the plant material is dried and ground to a consistent particle size.
-
Loading: Pack the ground material into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat the system to bring carbon dioxide to its supercritical state (e.g., 100-500 bar and 35-80°C).[11] Pump the supercritical CO₂ through the extraction vessel. The Quassin will dissolve in the supercritical fluid.
-
Separation: Pass the Quassin-laden supercritical fluid into a separator vessel at a lower pressure and/or different temperature, causing the Quassin to precipitate out of the fluid. The CO₂ can then be recycled.
-
Collection: Collect the precipitated crude Quassin extract.
Purification of this compound
The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is necessary to isolate this compound. The most common techniques are column chromatography followed by recrystallization.
Experimental Protocols: Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and add a layer of sand on top to protect the silica bed.[12][13]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Carefully load the sample onto the top of the silica gel column.[12]
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The choice of solvent system will depend on the polarity of the impurities to be removed.
-
Fraction Collection: Collect the eluate in a series of fractions.[14]
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing Quassin.
-
Pooling and Concentration: Combine the pure fractions containing Quassin and evaporate the solvent to obtain the purified compound.
-
Solvent Selection: Choose a suitable solvent or solvent system in which Quassin is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or aqueous methanol are often used.[4]
-
Dissolution: Dissolve the purified Quassin from column chromatography in a minimal amount of the hot solvent to create a saturated solution.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystallization.[15][16] Seeding with a small crystal of pure Quassin can induce crystallization if it does not occur spontaneously.[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[15]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathways Affected by Quassin
Quassinoids, including Quassin, have been reported to exert their biological effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. mdpi.com [mdpi.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 5. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Extraction Optimization and Effect of Drying Temperature on Catechins, Procyanidins and Theobromine in Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. conventional soxhlet extraction: Topics by Science.gov [science.gov]
- 11. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 12. researchgate.net [researchgate.net]
- 13. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. orgsyn.org [orgsyn.org]
- 15. Home Page [chem.ualberta.ca]
- 16. web.mnstate.edu [web.mnstate.edu]
Application Note: Quantification of (+)-Quassin using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (+)-Quassin. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various sample matrices, particularly from plant extracts. This document provides a comprehensive overview of the methodology, including instrumentation, sample preparation, and detailed validation parameters presented in tabular format for clarity. Additionally, workflows and logical relationships of the analytical method are visualized using diagrams to facilitate understanding and implementation.
Introduction
This compound is a bitter triterpenoid lactone found in the wood and bark of trees from the Quassia and Picrasma genera. It is known for its intense bitterness and has been investigated for various biological activities, including insecticidal, anti-inflammatory, and anti-malarial properties. Accurate quantification of this compound is crucial for quality control of herbal medicines, standardization of extracts, and in various stages of drug discovery and development. This application note presents a reliable HPLC-UV method for the determination of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₈O₆[1] |
| Molar Mass | 388.46 g/mol [1] |
| Appearance | White crystalline substance[2] |
| Melting Point | 222 °C[3] |
| Solubility | Slightly soluble in chloroform and methanol.[4] Insoluble in water.[2] |
| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,11,16-trione[1] |
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol is based on established methods for the quantification of quassinoids.[5][6]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water |
| Mobile Phase Ratio | 40:60 (Acetonitrile:Water, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
| Run Time | Approximately 25 minutes |
Reagents and Materials
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 to 150 µg/mL.
Sample Preparation (General Protocol for Plant Extracts)
-
Extraction: Weigh 1 g of powdered, dried plant material and extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC-UV method for this compound quantification.
| Validation Parameter | Result |
| Linearity Range | 13.13 - 100 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 1.86 µg/mL |
| Limit of Quantification (LOQ) | 5.59 µg/mL[5] |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Relationship of Method Validation Parameters
This diagram illustrates the logical relationship between key HPLC method validation parameters as per ICH guidelines.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward, and the validation data demonstrates its accuracy, precision, and linearity over a relevant concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. assayprism.com [assayprism.com]
- 5. Understanding HPLC: Key Concepts & Applications | SHIMADZU [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of (+)-Quassin: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, the natural compound (+)-Quassin has emerged as a promising candidate. To facilitate further research and drug development in this area, we present detailed application notes and protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory activity of this compound. These resources are tailored for researchers, scientists, and professionals in the field of drug development.
Inflammation is a complex biological response implicated in numerous diseases. A key strategy in the discovery of anti-inflammatory drugs is the identification of compounds that can modulate pro-inflammatory signaling pathways and reduce the production of inflammatory mediators. This compound, a bitter-tasting compound isolated from the Quassia amara plant, has been shown to possess various pharmacological activities. These application notes focus on robust and reproducible cell-based methods to specifically investigate its anti-inflammatory properties.
The following sections provide a summary of the inhibitory effects of quassinoids on key inflammatory markers, detailed experimental protocols for essential cell-based assays, and visual representations of the signaling pathways and experimental workflows involved.
Data Presentation: Inhibitory Activity of Quassinoids on Inflammatory Mediators
The anti-inflammatory effects of this compound and related quassinoids can be quantified by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables summarize the available data on the inhibitory concentration (IC50) for these effects.
| Mediator | This compound | Lonimacranthoide VI (Positive Control) | Dexamethasone (Positive Control) |
| Nitric Oxide (NO) | Inhibitory Effect Observed | Not Available | ~70 nM[1] |
| Prostaglandin E2 (PGE2) | Inhibitory Effect Observed | 0.25 µM[1] | ~0.3 µM[2] |
| Cytokine | This compound | Dexamethasone (Positive Control) |
| TNF-α | Inhibitory Effect Observed | ~44 nM[1] |
| IL-6 | Inhibitory Effect Observed | ~58 nM[1] |
| IL-1β | Inhibitory Effect Observed | ~70 nM[1] |
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of many compounds, including potentially this compound, is mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli like LPS and lead to the transcription of genes encoding pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli, including LPS. Phosphorylation of these kinases leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory genes.
Experimental Protocols
Detailed, step-by-step protocols are provided below for the key cell-based assays to determine the anti-inflammatory activity of this compound.
Cell Culture and Maintenance of RAW 264.7 Macrophages
Workflow for Cell Culture
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA (optional, for adherent cells)
-
Cell scraper
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain RAW 264.7 cells in T-75 flasks with complete DMEM.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them. For adherent cells, wash with PBS, detach using a cell scraper (or briefly with Trypsin-EDTA), and resuspend in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
For experiments, seed the cells into appropriate well plates (e.g., 96-well or 24-well) at the desired density.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Workflow for NO Assay
Materials:
-
RAW 264.7 cells
-
96-well tissue culture plates
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISAs
These assays quantify the concentration of PGE2 and specific cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow for ELISA
Materials:
-
RAW 264.7 cells
-
24-well tissue culture plates
-
Complete DMEM
-
LPS from E. coli
-
This compound stock solution
-
Commercially available ELISA kits for PGE2, mouse TNF-α, mouse IL-6, and mouse IL-1β
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the specific ELISA kits. This typically involves the following general steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of PGE2 or the specific cytokine in the samples by comparing the absorbance to the respective standard curve.
By utilizing these standardized protocols, researchers can effectively and reliably evaluate the anti-inflammatory properties of this compound, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes: (+)-Quassin in Antimalarial Research
Introduction (+)-Quassin is a natural product belonging to the quassinoid class of degraded triterpenes, primarily isolated from plants of the Simaroubaceae family, such as Quassia amara.[1] Quassinoids have garnered significant attention in drug discovery due to their diverse biological activities, including potent antimalarial, antileukemic, and antiprotozoal properties.[2] this compound and its derivatives represent a promising scaffold for the development of novel antimalarial agents, particularly in the face of widespread resistance to existing drugs like chloroquine.[3][4] These compounds have demonstrated significant efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, including drug-resistant strains.[5][6]
Mechanism of Action The primary antimalarial mechanism of this compound and related quassinoids is the potent inhibition of protein synthesis within the parasite.[6] Studies have shown that quassinoids inhibit the incorporation of radiolabeled amino acids (e.g., [3H]isoleucine) into parasite proteins more rapidly and at lower concentrations than they inhibit nucleic acid synthesis.[6] This suggests that the primary target is the parasite's ribosome, leading to a rapid cessation of essential protein production and subsequent parasite death.[6] This mode of action is distinct from many common antimalarials, making it a valuable area of investigation for combating resistance.
While ribosomal inhibition is the principal mechanism, in silico studies have also suggested that quassinoids may act as potential inhibitors of other essential parasite enzymes, such as malarial dihydrofolate reductase (Pf-DHFR), a validated antimalarial target.[2][7] However, the primary and most rapid effect observed experimentally is the disruption of protein synthesis.[6]
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound inhibiting the parasite's ribosome, halting protein synthesis.
Quantitative Data Summary
The antimalarial potency of this compound and other notable quassinoids has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Antiplasmodial Activity of Quassin and Related Quassinoids
| Compound | P. falciparum Strain(s) | IC50 Value | Reference |
|---|---|---|---|
| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.06 µg/mL (0.15 µM) | [8] |
| Neo-quassin | Chloroquine-sensitive (MRC-pf-20) | 0.04 µg/mL (0.1 µM) | [8] |
| Simalikalactone D | Chloroquine-resistant | Complete inhibition at 0.005 µg/mL | [5] |
| Simalikalactone D | Chloroquine-resistant (FcB1) | 10 nM | [9] |
| Simalikalactone E | Chloroquine-sensitive & resistant | 24 - 68 nM | [10] |
| Bruceantin | Not specified | 0.0008 µg/mL | [3][4] |
| Glaucarubinone | Chloroquine-resistant | Effective at 0.006 µg/mL | [5] |
| Soularubinone | Chloroquine-resistant | Effective at 0.006 µg/mL |[5] |
Table 2: In Vivo Antimalarial Efficacy of Selected Quassinoids
| Compound | Murine Model (Plasmodium sp.) | Dosage | Route | Efficacy | Reference |
|---|---|---|---|---|---|
| Simalikalactone E | P. vinckei petteri | 0.5 mg/kg/day | Intraperitoneal | 50% inhibition | [10][11] |
| Simalikalactone E | P. vinckei petteri | 1.0 mg/kg/day | Oral | 50% inhibition | [10] |
| Simalikalactone D | P. yoelii yoelii | 3.7 mg/kg/day | Oral | 50% inhibition (ED50) | [9] |
| Glaucarubinone | P. berghei | Low doses | Not specified | Partial, temporary inhibition of parasitemia | [12] |
| Bruceolide Methyl Carbonate | P. berghei | Not specified | Not specified | Significantly increased mouse lifespan | [13] |
| Bruceolide Ethyl Carbonate | P. berghei | Not specified | Not specified | Significantly increased mouse lifespan |[13] |
Table 3: Cytotoxicity and Selectivity of Quassinoids
| Compound | Cytotoxicity (IC50) | Cell Line | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Simalikalactone E | > 3 µM | VERO (non-tumorigenic) | >111 | [11] |
| Simalikalactone D | Not specified | VERO (non-tumorigenic) | 58 | [11] |
| Glaucarubinone | High toxicity noted in vivo | N/A | Poor |[12] |
Note: Selectivity Index (SI) is typically calculated as IC50 (mammalian cells) / IC50 (parasite).
Experimental Protocols
The following protocols provide standardized methods for evaluating the antimalarial potential of this compound.
Diagram: General Workflow for Antimalarial Evaluation
Caption: A streamlined workflow from initial in vitro screening to in vivo efficacy testing.
Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I-Based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, W2, Dd2 strains) maintained in continuous culture.
-
Complete medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).
-
Human erythrocytes (O+).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
96-well flat-bottom microplates.
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure uniform infection stages.
-
Drug Dilution Plate: Prepare serial dilutions of this compound in a separate 96-well plate. A typical starting concentration is 100 µM, serially diluted 2- or 3-fold in complete medium. Include wells for positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
Assay Plate Setup:
-
Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium.
-
Add 180 µL of the parasite suspension to each well of the assay plate.
-
Transfer 20 µL of the drug dilutions from the dilution plate to the corresponding wells of the assay plate.
-
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubation chamber gassed with 5% CO2, 5% O2, 90% N2 at 37°C.
-
Lysis and Staining:
-
Prepare a fresh SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (final concentration 2x).
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I/lysis buffer to each well.
-
Mix well and incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure fluorescence using a microplate reader.
-
Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response).
Protocol 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol, based on the Peters' 4-day suppressive test, evaluates the ability of a compound to inhibit parasite growth in a murine malaria model.
Materials:
-
Plasmodium berghei (ANKA strain or other suitable rodent malaria parasite).
-
Swiss albino or ICR mice (female, 6-8 weeks old).
-
This compound formulated for administration (e.g., in 7% Tween-80 and 3% ethanol).
-
Vehicle control solution.
-
Positive control drug (e.g., Chloroquine at 5 mg/kg).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1x10^7 P. berghei-infected erythrocytes on Day 0.
-
Grouping and Treatment:
-
Randomly divide mice into groups (n=5 per group): Vehicle control, Positive control, and experimental groups receiving different doses of this compound.
-
Administer the first dose of the compound or control solution via the desired route (oral gavage or IP injection) approximately 2-4 hours post-infection.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol, stain with 10% Giemsa solution, and allow to dry.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope.
-
-
Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
The ED50 (effective dose that suppresses parasitemia by 50%) can be calculated from the results of multiple dose groups.
-
Diagram: Key Signaling Pathways in P. falciparum
Caption: Interconnected signaling pathways regulating critical functions in the malaria parasite.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Role of quassinoids as potential antimalarial agents: An in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants as sources of antimalarial drugs: in vitro antimalarial activities of some quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of quassinoids as potential antimalarial agents: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial activity of simalikalactone E, a new quassinoid from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. [Therapeutic trials of experimental murine malaria with the quassinoid, glaucarubinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New semisynthetic quassinoids with in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (+)-Quassin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Quassin, a natural compound belonging to the quassinoid family, is extracted from plants of the Simaroubaceae family. It is a white, bitter, crystalline substance known for its various biological activities, including potential anti-cancer and anti-inflammatory properties. Due to its lipophilic nature and insolubility in water, preparing this compound for in vivo studies presents a significant challenge. This document provides detailed application notes and protocols for the formulation and administration of this compound for pre-clinical research, ensuring consistent and reproducible results. The protocols outlined below are based on established methods for similar poorly soluble compounds and related quassinoids.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Ethanol | Slightly Soluble | [2] |
Table 2: Recommended Dosage and Administration Routes for Quassinoids
| Compound | Animal Model | Route of Administration | Vehicle | Dosage Range | Observed Effects | Reference |
| Bruceantinol (BOL) | Mouse (colorectal cancer xenograft) | Intraperitoneal (i.p.) | 0.1% Ethanol | 4 - 8 mg/kg | Potent antitumor activity | [3][4] |
| Quassin | Rat | Oral (p.o.) | Distilled Water (as suspension) | 0.1 - 2 mg/kg | Antifertility effects | [5] |
| Quassia Extract | Rat/Mouse | Oral (p.o.) | Aqueous solution | Up to 1000 mg/kg | No acute toxicity | [5] |
| Simalikalactone E | Mouse (malaria model) | Oral (p.o.) / Intraperitoneal (i.p.) | Not specified | 0.5 - 1 mg/kg | Antimalarial activity | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from methodologies used for the in vivo administration of the structurally related quassinoid, bruceantinol[3][4].
Materials and Reagents:
-
This compound (powder)
-
Ethanol (200 proof, USP grade)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a stock solution of this compound in 100% ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of ethanol.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Dosing Solution Preparation:
-
Based on the desired final concentration and the animal's weight, calculate the required volume of the stock solution.
-
Crucially, the final concentration of ethanol in the dosing solution should be kept to a minimum to avoid toxicity. A final concentration of 0.1% to 1% ethanol is recommended.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 1 mg/mL dosing solution with 1% ethanol, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.
-
Vortex the dosing solution vigorously for at least 1 minute to ensure a uniform suspension. If precipitation occurs, brief sonication may be used to aid dispersion.
-
-
Administration:
-
Administer the freshly prepared dosing solution to the animal via intraperitoneal injection.
-
The volume of injection should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Always include a vehicle control group in your study, which receives the same volume of the vehicle (e.g., 1% ethanol in saline) without the this compound.
-
Protocol 2: Preparation of this compound for Oral Gavage
This protocol provides a method for preparing a suspension of this compound for oral administration.
Materials and Reagents:
-
This compound (powder)
-
Sterile distilled water
-
10% Sucrose solution (optional, for palatability)
-
Mortar and pestle or homogenizer
-
Sterile gavage needles
-
Sterile syringes
-
Vortex mixer
Procedure:
-
Preparation of the Suspension:
-
Weigh the required amount of this compound.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.
-
Add a small volume of the vehicle (sterile distilled water or 10% sucrose solution) to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to create a uniform suspension of the desired concentration.
-
-
Administration:
-
Immediately before administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the animal using a sterile gavage needle of appropriate size.
-
The administration volume should be based on the animal's weight (typically 5-10 mL/kg).
-
A vehicle control group receiving the same volume of the vehicle should be included in the experimental design.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound for intraperitoneal injection.
Caption: Workflow for preparing this compound for oral gavage.
Caption: Signaling pathways potentially modulated by this compound.
References
- 1. Quassin - Wikipedia [en.wikipedia.org]
- 2. US8710247B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Antimalarial activity of simalikalactone E, a new quassinoid from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of (+)-Quassin
An Application Note and Protocol for Researchers
Introduction
(+)-Quassin is a naturally occurring, intensely bitter crystalline substance belonging to the family of quassinoids.[1] It is primarily extracted from the wood of trees from the Simaroubaceae family, such as Quassia amara and Picrasma excelsa.[2][3] Quassin is notable for being one of the most bitter compounds found in nature, approximately 50 times more bitter than quinine.[1][3] This property has led to its use as a denaturant, a non-alcoholic bittering agent in beverages, and in cosmetics.[1][2] Beyond its use as a flavor additive, quassin and related compounds have garnered interest for their potential pharmacological activities, including insecticidal, antimalarial, and antitumor properties.[2][4][5]
Given its diverse applications and biological significance, robust and accurate analytical methods are essential for the identification, quantification, and characterization of this compound in various matrices, from plant extracts to commercial products and biological samples. This document provides detailed application notes and protocols for the primary analytical techniques used in its characterization.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of this compound, allowing for its separation from complex mixtures and subsequent quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a widely used method for the routine quantification of quassin in plant extracts and food additives.[6][7] The technique offers excellent performance for separating quassin from other related quassinoids.[7]
Methodology Overview: A reversed-phase HPLC system is typically employed. The separation is achieved on a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small percentage of acid (e.g., formic acid) to improve peak shape.[8][9]
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by HPLC-UV.
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB C8 | Chromsep RP 18 |
| Mobile Phase | Water and Methanol with 0.1% Formic Acid (Isocratic) | Methanol and Water:Acetonitrile (97.5:2.5, v/v) (Gradient) |
| Detection | Not specified, coupled to MS | UV at 310 nm |
| Linearity Range | 1 - 100 µg/kg (for LC-MS/MS) | 13.13 - 100 µg/mL |
| Retention Time | 7.43 min | 19.35 min |
| Reference | [8][9] | [10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like fruits, vegetables, or plasma, LC coupled with tandem mass spectrometry is the method of choice.[8][11] This technique allows for the detection and quantification of quassin at very low concentrations.[9]
Methodology Overview: The methodology involves chromatographic separation followed by electrospray ionization (ESI) and detection using Multiple Reaction Monitoring (MRM).[8][9] This allows for the specific detection of the transition from a precursor ion to a product ion, which is unique to the target analyte. For this compound, the protonated adduct [M+H]⁺ is typically monitored.
Workflow for LC-MS/MS Analysis
Caption: General workflow for quantification via LC-MS/MS.
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 389.5 [M+H]⁺ |
| Product Ion (m/z) | 222.9 |
| MRM Transition | m/z 389.5 → 222.9 |
| Linear Range | 1 - 100 µg/kg |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1 µg/kg |
| Recovery | 85.3% - 105.3% |
| Reference | [4][8][9] |
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of quassinoids.[12] Both ¹H and ¹³C NMR are used to determine the complete chemical structure. Furthermore, Quantitative NMR (qNMR) has been developed as a reliable method for quantifying quassin in extracts by using an internal standard.[6][13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements.[8] This allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of confidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the FTIR spectrum would reveal characteristic absorption bands for functional groups such as unsaturated lactones, hydroxyl groups, and ethers, providing a molecular "fingerprint".[4][14]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward technique used to obtain information about electronic transitions within the molecule.[15] It is primarily used as a detection method in HPLC but can also be used for quantification, especially when molar absorption coefficient ratios are employed.[6][16]
Crystallographic Techniques for 3D Structure Determination
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state.[17][18] This technique was instrumental in the original elucidation of the complex stereochemistry of quassinoids.[19] While not a routine analytical technique, it provides the definitive structural proof.
Experimental Protocols
Protocol 1: Extraction of Quassin from Plant Material
This protocol is adapted for the extraction of quassinoids from plant sources like Quassia amara wood chips for subsequent analysis.[8][9]
-
Homogenization: Weigh 10 g of pulverized, dried plant material into a flask.
-
Solvent Extraction: Add 100 mL of acetonitrile (or methanol).[9] For some applications, an ethanol:water (50:50 v/v) mixture can be used under reflux for 2 hours.[10]
-
Agitation: Shake or sonicate the mixture for 30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (the liquid extract).
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Analysis: The filtrate is now ready for direct injection into an HPLC or LC-MS/MS system.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides a general method for quantifying this compound using HPLC with UV detection.[7]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serial dilution.
-
HPLC System Setup:
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 254 nm.
-
-
Calibration Curve: Inject each calibration standard and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract (from Protocol 1).
-
Quantification: Determine the peak area for this compound in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
This protocol is based on a validated method for trace-level quantification of Quassin.[4][8][9]
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: Zorbax Eclipse XDB C8.
-
Mobile Phase: Isocratic elution with water and methanol containing 0.1% formic acid.[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Quassin: Monitor the transition of the precursor ion m/z 389.5 to the product ion m/z 222.9.
-
Collision Gas: Argon.
-
-
Analysis: Prepare calibration standards in a blank matrix similar to the sample if possible. Analyze the standards and samples under the same conditions. Quantify using the peak area of the specified MRM transition against the calibration curve.
References
- 1. Quassin - Wikipedia [en.wikipedia.org]
- 2. Laboratory determination of quassin (CAS: 76-78-8) - Analytice [analytice.com]
- 3. quassin, 76-78-8 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of a potential antitumor quassinoid in rat plasma by UPLC-MS/MS and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrti.org [ijrti.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing (+)-Quassin as a Positive Control in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Quassin, a natural compound belonging to the quassinoid family, is a valuable tool for researchers studying programmed cell death, or apoptosis. Its ability to potently induce apoptosis through the intrinsic mitochondrial pathway makes it an excellent positive control for a variety of apoptosis assays. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use as a positive control in key apoptosis detection methods. While specific quantitative data for this compound is limited in publicly available literature, data from closely related quassinoids, such as Bruceine D, are presented here to provide researchers with expected outcomes and effective concentration ranges.
Mechanism of Action: Quassinoid-Induced Apoptosis
Quassinoids, including this compound, primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This signaling cascade involves the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Quassinoids disrupt the mitochondrial membrane potential, a critical step in initiating apoptosis.
-
Regulation of Bcl-2 Family Proteins: These compounds modulate the expression of the Bcl-2 protein family, leading to an increase in pro-apoptotic proteins like Bax and Bak and a decrease in anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial determinant in a cell's commitment to apoptosis.
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP to form the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.
Some studies on related quassinoids also suggest the involvement of stress-activated protein kinase pathways, such as JNK and p38 MAPK, in the induction of apoptosis.
Data Presentation: Quantitative Effects of a Representative Quassinoid
The following tables summarize the dose-dependent effects of Bruceine D, a quassinoid structurally related to this compound, on apoptosis induction and cell viability in human lung cancer cell lines. This data can be used as a guideline for establishing effective concentrations of this compound in your experimental system.
Table 1: IC50 Values of Bruceine D in Human Lung Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| A549 | 24 | 36.76 |
| 48 | 17.89 | |
| NCI-H292 | 24 | 31.22 |
| 48 | 14.42 |
Data is representative of a closely related quassinoid, Bruceine D, and should be used as a reference for this compound.
Table 2: Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) after Treatment with Bruceine D for 48 hours
| Cell Line | Concentration of Bruceine D (µM) | Percentage of Apoptotic Cells (%) |
| A549 | 10 | Increased vs. Control |
| 20 | Further Increased vs. 10 µM | |
| NCI-H292 | 10 | Increased vs. Control |
| 20 | Further Increased vs. 10 µM |
Qualitative representation of data from a study on a closely related quassinoid, Bruceine D. Specific percentages should be determined empirically for this compound in the cell line of interest.
Experimental Protocols
Herein are detailed protocols for common apoptosis assays using this compound as a positive control. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., based on pre-determined IC50 values) for the desired time period. Include an untreated control (vehicle only).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with ice-cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with ice-cold PBS.
-
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of the key executioner caspase, caspase-3.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: a. Seed and treat cells with this compound as described in Protocol 1. b. After treatment, lyse the cells according to the manufacturer's protocol of the caspase-3 assay kit. c. Determine the protein concentration of the cell lysates.
-
Assay: a. To a 96-well plate, add 50-200 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer. b. Add 50 µL of 2X Reaction Buffer to each well. c. Add 5 µL of the caspase-3 substrate. d. Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound stock solution
-
Cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Protein Extraction: a. Treat cells with this compound as described in Protocol 1. b. Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Densitometric analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for apoptosis assays using this compound.
Application Notes and Protocols for Enhancing (+)-Quassin Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Quassin, a natural compound extracted from plants of the Simaroubaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antitumor effects. A major hurdle in its clinical development is its poor water solubility, which leads to low oral bioavailability. This document provides an overview and detailed protocols for various drug delivery systems designed to overcome this limitation, thereby enhancing the therapeutic potential of this compound. The information presented is a compilation of established formulation strategies and data from studies on related quassinoids, such as brusatol, to provide a practical guide for researchers.
Rationale for Advanced Delivery Systems
The low oral bioavailability of this compound necessitates the use of advanced drug delivery technologies. By formulating this compound into systems such as solid dispersions, nanoparticles, and liposomes, it is possible to:
-
Enhance Solubility and Dissolution Rate: By dispersing this compound at a molecular level within a carrier matrix or encapsulating it in nanosized particles, its effective surface area is dramatically increased.
-
Improve Permeability and Absorption: Nano-sized delivery systems can facilitate transport across the intestinal epithelium.
-
Protect from Degradation: Encapsulation can shield this compound from enzymatic degradation in the gastrointestinal tract.
-
Enable Sustained Release: Polymeric nanoparticles can be engineered for controlled and sustained release of the drug, maintaining therapeutic concentrations over a longer period.
Featured Delivery Systems for this compound
This section details three promising delivery systems for improving the bioavailability of this compound. While specific data for this compound formulations is limited in publicly available literature, the following sections provide representative data from a study on a related quassinoid, brusatol, to illustrate the potential of these technologies.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This formulation approach can enhance the dissolution rate of poorly water-soluble drugs by presenting them in an amorphous form.
Table 1: Hypothetical Characterization of this compound Solid Dispersion
| Parameter | Value | Method of Analysis |
| Drug : Carrier Ratio | 1:10 (w/w) | Gravimetric |
| Drug Loading | 9.1% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency | >95% | UV-Vis Spectroscopy |
| Dissolution Enhancement | ~10-fold increase vs. pure drug | USP Dissolution Apparatus II |
Polymeric Nanoparticles
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate drugs within their polymeric matrix, offering advantages such as improved stability, controlled release, and enhanced bioavailability. A study on the related quassinoid brusatol provides valuable insights into the potential of this delivery system.
Table 2: Characterization of Brusatol-Loaded PLGA-PEG Nanoparticles
| Parameter | Value | Method of Analysis |
| Mean Particle Size | 309.23 ± 2.3 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.178 ± 0.098 | Dynamic Light Scattering (DLS) |
| Drug Loading | 1% (w/w) | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency | Not Reported | - |
| In Vitro Release (24h) | <30% | Dialysis Method |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known to improve the bioavailability and reduce the toxicity of various therapeutic agents.
Table 3: Hypothetical Characterization of this compound Loaded Liposomes
| Parameter | Value | Method of Analysis |
| Mean Particle Size | 150 ± 15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | ~85% | Ultracentrifugation / UV-Vis Spectroscopy |
| Drug Loading | 5% (w/w) | UV-Vis Spectroscopy |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of the delivery systems described above.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and PVP K30 in methanol in a 1:10 (w/w) ratio. Ensure complete dissolution by stirring.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Workflow for this compound solid dispersion preparation.
Protocol 2: Preparation of this compound Loaded PLGA-PEG Nanoparticles by Emulsification-Solvent Diffusion
This protocol is adapted from a method used for the quassinoid brusatol and is suitable for hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA-PEG in DCM.
-
Separately, dissolve this compound in a DMSO:acetone (1:4) mixture.
-
Add the this compound solution to the PLGA-PEG solution to form the organic phase.
-
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-intensity probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Stir the emulsion on a magnetic stirrer for several hours to allow the DCM and acetone to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Workflow for this compound nanoparticle preparation.
Protocol 3: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask. The temperature of the PBS should be above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification: Remove unencapsulated this compound by ultracentrifugation or dialysis.
Workflow for this compound liposome preparation.
In Vivo Bioavailability Study Protocol
A well-designed in vivo study is crucial to confirm the enhanced bioavailability of the formulated this compound.
Animal Model: Male Sprague-Dawley rats (200-250 g)
Groups (n=6 per group):
-
Control: this compound suspension in 0.5% carboxymethylcellulose (CMC).
-
Test 1: this compound solid dispersion.
-
Test 2: this compound loaded nanoparticles.
-
Test 3: this compound loaded liposomes.
Procedure:
-
Fasting: Fast the rats overnight with free access to water.
-
Administration: Administer the formulations orally by gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Table 4: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of drug absorption |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure |
| Relative Bioavailability | (AUC_test / AUC_control) x 100 | Compares the bioavailability of a test formulation to a control formulation |
Signaling Pathway: Inhibition of NF-κB
Quassinoids, including this compound, have been reported to exert their anti-inflammatory and anticancer effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.
Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound.
Conclusion
The delivery systems and protocols outlined in this document provide a strong foundation for researchers aiming to improve the oral bioavailability of this compound. While specific in vivo pharmacokinetic data for this compound formulations remains to be published, the data from related quassinoids and the established success of these delivery platforms for other poorly soluble drugs suggest a high potential for success. Further optimization of formulation parameters and comprehensive in vivo evaluation will be critical next steps in advancing this compound towards clinical application.
Application Notes and Protocols for Investigating the Effect of (+)-Quassin on NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Quassin is a natural compound belonging to the quassinoid family, known for a variety of biological activities, including anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[1][2][3] This document provides a detailed protocol for investigating the potential inhibitory effects of this compound on the NF-κB signaling pathway. The described experimental workflow will enable researchers to assess the impact of this compound on NF-κB activation, the expression of key pathway proteins, and the transcription of downstream target genes.
I. NF-κB Signaling Pathway Overview
The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[1]
II. Experimental Workflow
The following workflow outlines the key experiments to elucidate the effect of this compound on the NF-κB signaling pathway.
III. Data Presentation
Note: The following data are representative and for illustrative purposes only.
Table 1: Effect of this compound on NF-κB Luciferase Reporter Activity
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| Untreated | 0 | 100 ± 12 | - |
| TNF-α (10 ng/mL) | 0 | 15,230 ± 850 | 0 |
| TNF-α + this compound | 0.1 | 12,890 ± 760 | 15.4 |
| TNF-α + this compound | 1 | 8,540 ± 620 | 43.9 |
| TNF-α + this compound | 10 | 3,120 ± 280 | 79.5 |
| TNF-α + this compound | 50 | 1,250 ± 150 | 91.8 |
Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins
| Treatment | This compound (µM) | p-p65 / Total p65 Ratio | IκBα / β-actin Ratio |
| Untreated | 0 | 0.12 ± 0.03 | 0.95 ± 0.08 |
| TNF-α (10 ng/mL) | 0 | 1.00 ± 0.15 | 0.21 ± 0.05 |
| TNF-α + this compound | 1 | 0.78 ± 0.11 | 0.45 ± 0.06 |
| TNF-α + this compound | 10 | 0.45 ± 0.09 | 0.78 ± 0.09 |
| TNF-α + this compound | 50 | 0.21 ± 0.04 | 0.91 ± 0.10 |
Table 3: Relative mRNA Expression of NF-κB Target Genes by qPCR
| Treatment | This compound (µM) | TNF-α Fold Change | IL-6 Fold Change |
| Untreated | 0 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| TNF-α (10 ng/mL) | 0 | 25.6 ± 3.1 | 42.8 ± 4.5 |
| TNF-α + this compound | 1 | 18.2 ± 2.5 | 30.1 ± 3.8 |
| TNF-α + this compound | 10 | 9.7 ± 1.8 | 15.3 ± 2.1 |
| TNF-α + this compound | 50 | 3.2 ± 0.9 | 5.6 ± 1.2 |
IV. Experimental Protocols
A. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include an unstimulated control.
-
After incubation, remove the media and wash the cells with PBS.
-
Lyse the cells using 20 µL of 1X cell lysis buffer per well and incubate for 15 minutes at room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
B. Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to detect changes in the levels of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 macrophage cells.
-
DMEM with 10% FBS.
-
This compound stock solution.
-
LPS (from E. coli).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
C. Quantitative Real-Time PCR (qPCR) of NF-κB Target Genes
This method quantifies the mRNA expression of NF-κB target genes.
Materials:
-
RAW 264.7 cells.
-
This compound and LPS.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Protocol:
-
Treat cells as described for Western Blotting, but incubate with LPS for 4-6 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
V. Potential Mechanism of Action
Based on the illustrative data, this compound appears to inhibit the NF-κB signaling pathway by preventing the phosphorylation of p65 and the degradation of IκBα, leading to a downstream reduction in the expression of pro-inflammatory target genes.
References
Troubleshooting & Optimization
Improving the aqueous solubility of (+)-Quassin for cell culture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with (+)-Quassin, focusing on challenges related to its aqueous solubility in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?
A1: this compound is a lipophilic triterpenoid that is known to be poorly soluble or insoluble in water.[1][] This is a common issue for hydrophobic compounds when preparing solutions for cell-based assays. When directly added to aqueous media, it will likely not dissolve and may form a precipitate, making it difficult to achieve the desired concentration for your experiments.[3]
Q2: What is the most common method to dissolve this compound for cell culture?
A2: The most straightforward and widely used method for dissolving hydrophobic compounds like this compound for in vitro studies is to first create a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[4][5] This stock solution can then be diluted to the final working concentration in your cell culture medium.
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: Yes, if your cells are particularly sensitive to DMSO or if you are concerned about its potential effects on gene expression, several alternative strategies can be employed.[6] These include the use of cyclodextrins, co-solvents, surfactants, or nanoparticle-based formulations.[3][7][8][9]
Q4: How do I determine the maximum concentration of this compound I can use in my experiments?
A4: The maximum achievable concentration of this compound in your cell culture medium will depend on the solubilization method you choose and the final concentration of the solubilizing agent (e.g., DMSO). It is crucial to perform a solubility test by preparing serial dilutions of your stock solution in the cell culture medium to identify the concentration at which precipitation occurs.[3]
Troubleshooting Guide
Issue 1: Precipitate forms after diluting the DMSO stock solution in the culture medium.
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the presence of a small amount of DMSO.
-
Solution 1: Reduce the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.
-
Solution 2: Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the full volume of medium, try adding the stock solution dropwise to the medium while gently vortexing or stirring.[10] This can help to disperse the compound more effectively and prevent immediate precipitation.
-
Solution 3: Increase the Final DMSO Concentration (with caution): While most cell lines can tolerate DMSO concentrations up to 0.5%, some can handle up to 1%.[4] You can try to prepare a less concentrated stock solution and add a larger volume to your medium, as long as the final DMSO concentration remains within the tolerated range for your specific cell line. Always perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.
Issue 2: Cell toxicity or altered cell behavior is observed in the vehicle control group (medium + DMSO).
-
Cause: The cell line being used is sensitive to the concentration of DMSO. Primary cells, for instance, are often more sensitive than established cell lines.[4]
-
Solution 1: Determine the Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not cause cytotoxicity or other unwanted effects in your specific cell line.[11]
-
Solution 2: Use an Alternative Solubilization Method: If the required concentration of this compound cannot be achieved with a non-toxic concentration of DMSO, consider using cyclodextrins or other solubilization techniques.
Quantitative Data Summary
Table 1: General DMSO Tolerance in Cell Culture
| DMSO Concentration | General Cellular Response | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive ones. | Ideal for initial experiments and with sensitive cells.[4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines without significant cytotoxicity. | A common working range for many in vitro assays.[4][6] |
| > 0.5% - 1.0% | May induce changes in gene expression or other cellular effects in some cell lines. | Use with caution and after thorough validation with your specific cell line.[4][11] |
| > 1.0% | Often cytotoxic and can compromise cell membrane integrity. | Generally not recommended for most cell culture applications.[11] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H28O6 | [12] |
| Molar Mass | 388.46 g/mol | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Other Solubilities | Slightly soluble in Chloroform and Methanol | [] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound powder (Molar Mass: 388.46 g/mol )
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution if necessary.[4]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound using Cyclodextrins
-
Objective: To enhance the aqueous solubility of this compound by complexation with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS at a desired concentration (e.g., 50 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Agitate the mixture at room temperature for 24-48 hours to allow for the formation of inclusion complexes.
-
After the incubation period, remove the undissolved this compound by centrifugation or filtration (using a 0.22 µm filter).
-
The resulting clear solution is a stock of the this compound:HP-β-CD complex, which can then be further diluted in cell culture medium. The exact concentration of solubilized Quassin in the stock should be determined analytically (e.g., by HPLC).
-
Visual Aids
Caption: General workflow for preparing this compound for cell culture experiments.
Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.
Caption: Decision tree for selecting a solubilization method for this compound.
References
- 1. Quassin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. lifetein.com [lifetein.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C22H28O6 | CID 65571 - PubChem [pubchem.ncbi.nlm.nih.gov]
(+)-Quassin In Vitro Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (+)-Quassin in in vitro experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of effective dosages to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural, bitter-tasting compound isolated from plants of the Simaroubaceae family, such as Quassia amara.[1][2] Its mechanism of action is multifaceted and context-dependent. In immunological studies, it induces a host-protective immune response in macrophages by enhancing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), as well as up-regulating pro-inflammatory cytokines like TNF-α and IL-12.[][4] In malaria parasites and other eukaryotic models, quassinoids are known to be potent and rapid inhibitors of protein synthesis.[5][6] It has also been reported to have anti-fertility properties by inhibiting steroidogenesis.[2][7]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being measured. Based on published data, a wide range of effective concentrations has been reported. For anti-parasitic activity, IC50 values can be in the nanomolar range (e.g., 0.15 µM for P. falciparum).[4] For immunomodulatory or anti-inflammatory effects in cell lines like BV2 microglia, concentrations between 10 µM and 80 µM have been used.[8] For steroidogenesis inhibition in rat Leydig cells, effects were seen at concentrations as low as 5 ng/mL.[9] It is strongly recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal working concentration for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity, but its potency varies significantly between cell lines. For instance, while it has potent anti-malarial activity at low concentrations, a cytotoxicity test with brine shrimp showed no activity at 1 mg/ml.[] Some related quassinoids are highly cytotoxic to human cancer cell lines, with ED50 values in the nanogram per milliliter range.[10] It is crucial to determine the cytotoxic profile of this compound in your specific cell line using an assay like MTT or LDH release before proceeding with functional assays. This will help distinguish between a specific biological effect and a general cytotoxic response.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: No observable effect at tested concentrations.
-
Potential Cause 1: Inappropriate Concentration Range. The effective concentration may be outside the range you tested.
-
Solution: Perform a wider dose-response experiment. Test a broad range of concentrations, from nanomolar to high micromolar (e.g., 10 nM to 100 µM), to identify the active window.
-
-
Potential Cause 2: Compound Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Always store stocks in small aliquots at -20°C or -80°C and protect them from light.
-
-
Potential Cause 3: Cell Line Insensitivity. The chosen cell line may not express the necessary targets for this compound to exert an effect.
-
Solution: Review the literature to confirm if this compound has known activity in your or a similar cell model. Consider testing a different, more sensitive cell line as a positive control if possible.
-
-
Potential Cause 4: Insufficient Incubation Time. The effect of this compound may require a longer duration to become apparent.
-
Solution: Perform a time-course experiment, measuring the endpoint at several time points (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period.
-
Issue 2: High or unexpected cytotoxicity observed.
-
Potential Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is non-toxic for your cell line, typically ≤0.1%. Always run a vehicle control with the highest concentration of DMSO used in the experiment to confirm it has no effect on cell viability.
-
-
Potential Cause 2: Cell Culture Health. The cells may have been unhealthy or stressed before the experiment (e.g., over-confluent, high passage number, contamination).
-
Solution: Use cells at a low, consistent passage number and ensure they are in the logarithmic growth phase. Regularly check cultures for any signs of contamination.
-
-
Potential Cause 3: High Compound Concentration. The concentrations used may be well above the cytotoxic threshold for the specific cell line.
-
Solution: Conduct a preliminary cytotoxicity assay (e.g., MTT, trypan blue) to determine the IC50 value of this compound for your cells. Use concentrations below the IC50 for subsequent functional assays.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause 1: Inconsistent Cell Seeding. Variation in the number of cells seeded can lead to significant differences in results.
-
Solution: Ensure accurate and consistent cell counting and seeding for every experiment. Allow cells to adhere and stabilize for 12-24 hours before adding any treatment.
-
-
Potential Cause 2: Reagent Variability. Inconsistent preparation of this compound dilutions or other reagents can introduce variability.
-
Solution: Use calibrated pipettes and prepare fresh dilutions from a reliable stock solution for each experiment. Standardize all reagent preparation protocols.
-
-
Potential Cause 3: Experimental Workflow Variation. Minor deviations in incubation times, assay procedures, or measurement techniques can affect outcomes.
-
Solution: Follow a standardized, written protocol meticulously for every replicate and experiment. The workflow diagram below can serve as a template.
-
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 4. Quassin | CAS:76-78-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifertility activity of Quassia amara: quassin inhibits the steroidogenesis in rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. ec.europa.eu [ec.europa.eu]
- 10. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in (+)-Quassin Extraction
For researchers, scientists, and drug development professionals engaged in the extraction of (+)-Quassin, encountering low yields can be a significant impediment to experimental progress. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to streamline the optimization of your extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the extraction of this compound from its natural sources, primarily the wood of Quassia amara or Picrasma excelsa.
Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?
A1: Low crude extract yield is a common issue that can stem from several factors related to the raw material and the extraction method itself.
-
Improper Material Preparation: The particle size of the plant material is crucial for efficient solvent penetration. If the wood chips are too large, the surface area available for extraction is limited.
-
Troubleshooting: Ensure the plant material is milled to a fine and uniform powder. This maximizes the surface area for solvent interaction.
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent significantly impacts the solubility of this compound and therefore the extraction efficiency.
-
Troubleshooting: While various solvents can be used, cold ethanol percolation has been reported to provide a higher yield of quassinoids compared to hot ethanol percolation.[1][2] A systematic approach testing solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures) can help identify the most effective solvent for your specific biomass.
-
-
Inefficient Extraction Method: Simple maceration can be time-consuming and may result in lower yields compared to more exhaustive methods.
-
Troubleshooting: Consider using percolation or Soxhlet extraction for a more thorough extraction. However, be mindful that the prolonged heat in Soxhlet extraction can potentially degrade thermolabile compounds.[1]
-
Q2: I'm using Soxhlet extraction, but my yields are inconsistent and sometimes lower than expected. Why is this happening?
A2: While Soxhlet extraction is efficient in terms of solvent cycling, the primary drawback is the potential for thermal degradation of the target compounds. This compound, like many natural products, can be sensitive to prolonged exposure to heat.
-
Thermal Degradation: The repeated heating of the extract in the Soxhlet apparatus can lead to the breakdown of quassinoid structures, reducing the final yield.[1]
-
Troubleshooting:
-
Assess Thermal Stability: If possible, determine the thermal stability of this compound under your extraction conditions.
-
Lower Boiling Point Solvent: Consider using a solvent with a lower boiling point to reduce the extraction temperature.
-
Alternative Methods: If thermal degradation is suspected, switch to a non-heated or low-temperature extraction method like cold percolation.[1][2]
-
-
Q3: My crude extract seems fine, but I'm losing a significant amount of this compound during the purification steps. What could be the problem?
A3: Product loss during purification, typically by column chromatography, is a frequent challenge. This often points to issues with the separation methodology.
-
Irreversible Adsorption: this compound may be irreversibly adsorbing to the stationary phase of your chromatography column.
-
Troubleshooting:
-
Stationary Phase Selection: Ensure you are using the appropriate stationary phase. Silica gel is commonly used for quassinoid purification.
-
Solvent System Optimization: The polarity of the mobile phase is critical. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective. A common mobile phase for quassinoid separation is a mixture of hexane and ethyl acetate.
-
-
-
Co-elution with Impurities: If your fractions are not pure, you may be discarding fractions that contain this compound along with impurities.
-
Troubleshooting:
-
Analytical Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the separation and identify the fractions containing your target compound accurately.
-
-
Q4: How can I confirm the presence and quantify the yield of this compound in my extracts and fractions?
A4: Accurate quantification is essential to determine the efficiency of your extraction and purification steps.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for the quantification of quassin. It allows for the separation and detection of quassinoids in complex mixtures.
-
Thin Layer Chromatography (TLC): TLC is a simpler and faster technique that can be used for qualitative analysis and to monitor the progress of your purification.
-
Data Presentation: Quantitative Yield Comparison
The choice of extraction solvent and conditions significantly impacts the final yield of this compound. The following tables summarize reported yields from experimental data.
Table 1: Comparison of Extraction Methods on Quassinoid Yield from Picrasma excelsa
| Extraction Method | Solvent | Temperature | Crystalline Quassinoid Yield (% w/w) |
| Percolation | Ethanol | Cold | 0.102% |
| Percolation | Ethanol | Hot (Reflux) | 0.021% |
Data sourced from a study on the extraction of quassinoids from Bitterwood chips.[1][2]
Table 2: Reported Yields of Quassinoids from Different Quassia Species
| Plant Species | Reported Quassinoid Content (% w/w) |
| Picrasma excelsa | 0.14 - 0.28% |
| Quassia amara | 0.15 - 0.18% |
These values represent the typical range of quassinoid content found in the wood of these species.[2]
Experimental Protocols
Below is a detailed methodology for the extraction and purification of a crystalline mixture of quassinoids, adapted from a patented process.[1]
Protocol 1: Cold Ethanol Percolation of Picrasma excelsa Wood Chips
-
Material Preparation:
-
Commercially prepared Bitterwood chips (Picrasma excelsa) are used.
-
-
Extraction:
-
493 g of wood chips are percolated with 1.86 L of cold ethanol.
-
The percolation is carried out over 6 days, with the ethanol being evaporated and fresh ethanol being added again after 24 hours.
-
After 6 days, the ethanol is evaporated to yield a residue containing the quassinoid mixture (approximately 23.94 g, which is about 5% of the initial wood chip weight).
-
-
Initial Purification (Liquid-Liquid Extraction):
-
4.3 g of the residue is suspended in 75 mL of warm water.
-
This aqueous suspension is washed twice with 20 mL of hexane to remove non-polar impurities. The hexane fraction is discarded.
-
The remaining aqueous fraction is saturated with sodium chloride (NaCl).
-
The saturated aqueous solution is then extracted three times with 50 mL of ethyl acetate.
-
-
Final Purification (Crystallization):
-
The ethyl acetate fractions are combined and evaporated to yield a residue.
-
This residue is then subjected to crystallization to obtain the final crystalline quassinoid mixture.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway: Quassinoid Inhibition of the NF-κB Pathway
This compound and other quassinoids have been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
Technical Support Center: Stability Assessment of (+)-Quassin in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing the stability of (+)-Quassin in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a natural product classified as a quassinoid, a degraded triterpenoid lactone.[1] It is known for its extremely bitter taste and various biological activities.[1] The stability of this compound in solution is a critical factor for researchers in drug development and other scientific fields because degradation can lead to a loss of potency, altered biological activity, and the formation of potentially interfering or toxic byproducts. Understanding its stability under various experimental conditions is essential for obtaining reliable and reproducible results.
Q2: What are the key factors that can affect the stability of this compound in solution?
A2: The stability of natural products like this compound in solution is typically influenced by several environmental factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of ester or lactone functionalities present in the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q3: What analytical methods are recommended for quantifying this compound to monitor its stability?
A3: Several analytical techniques are suitable for the quantitative analysis of this compound. The most commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and reliable method for separating and quantifying Quassin.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying Quassin, especially at low concentrations, and for identifying degradation products.[4]
-
Quantitative NMR (qNMR): This method can also be used for the accurate quantification of Quassin.[2]
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound in my aqueous buffer solution. What could be the cause?
Possible Cause 1: pH-mediated Hydrolysis
-
Troubleshooting: As a triterpenoid lactone, this compound may be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. To investigate this, perform a pH stability study by preparing solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9, and 11) and monitor the concentration over time.
-
Solution: If significant degradation is observed at a particular pH, adjust the pH of your experimental solution to a range where this compound is more stable. If the experimental design requires a specific pH at which the compound is unstable, consider minimizing the time the compound spends in that solution or conducting the experiment at a lower temperature.
Possible Cause 2: Temperature-Induced Degradation
-
Troubleshooting: Higher temperatures accelerate chemical reactions. If your experiments are conducted at elevated temperatures, this could be a contributing factor to the degradation of this compound.
-
Solution: Whenever possible, conduct experiments at lower temperatures (e.g., 4°C or on ice) to slow down the degradation rate. If the experiment must be performed at a higher temperature, reduce the incubation time to a minimum.
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound samples. What are these?
Possible Cause: Degradation Products
-
Troubleshooting: The appearance of new peaks in your chromatogram that are not present in your initial this compound standard are likely degradation products. These can arise from hydrolysis, oxidation, or photolysis.
-
Solution: To identify the source of these degradation products, a forced degradation study is recommended (see Experimental Protocols section). This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate its degradation products. By comparing the chromatograms from the stressed samples to your experimental samples, you can identify the likely degradation pathway occurring in your experiment. LC-MS/MS analysis is particularly useful for characterizing the structure of these unknown peaks.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general framework for the expected stability based on the behavior of similar natural products. Researchers should generate their own specific data using the protocols provided below.
| Condition | Parameter Range | Expected Stability of this compound | Primary Degradation Pathway |
| pH | 3.0 - 5.0 | Generally More Stable | Acid-catalyzed hydrolysis |
| 5.0 - 7.0 | Moderate Stability | Neutral hydrolysis | |
| 7.0 - 9.0 | Potentially Less Stable | Base-catalyzed hydrolysis | |
| > 9.0 | Likely Unstable | Rapid base-catalyzed hydrolysis | |
| Temperature | 4°C | High Stability | - |
| 25°C (Room Temp) | Moderate Stability, dependent on pH and light | - | |
| 40°C and above | Decreased Stability | Thermal degradation | |
| Light | Protected from Light | More Stable | - |
| Exposed to UV/Vis Light | Potential for Degradation | Photolysis | |
| Oxidation | Absence of Oxidants | More Stable | - |
| Presence of H₂O₂ | Potential for Degradation | Oxidation |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solution under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Dilute the stock solution with the desired experimental buffer or solvent to the final working concentration.
-
Sample Storage: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., protected from light at 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove one vial from each storage condition.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[5]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat a solution of this compound at 60°C.
-
Photolytic Degradation: Expose a solution of this compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to separate and identify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. Quassin - Wikipedia [en.wikipedia.org]
- 2. Laboratory determination of quassin (CAS: 76-78-8) - Analytice [analytice.com]
- 3. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of (+)-Quassin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (+)-Quassin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of eukaryotic protein synthesis.[1] It is part of the quassinoid family of natural products, which are known to interfere with this fundamental cellular process. Additionally, this compound and other quassinoids have been shown to modulate various signaling pathways, including NF-κB, MAPK, and STAT3, which can contribute to their biological effects.
Q2: What are the potential off-target effects of this compound in cellular experiments?
A2: The broad inhibition of protein synthesis can be considered a significant off-target effect if the intended research focus is on a specific signaling pathway. This general cytotoxicity can mask more subtle, pathway-specific effects. Other potential off-target effects may include modulation of unforeseen signaling cascades or interactions with unintended cellular proteins.
Q3: How can I differentiate between the on-target and off-target effects of this compound?
A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results. A combination of approaches is recommended:
-
Dose-response studies: Determine the IC50 value of this compound for your specific cellular phenotype of interest and compare it to the IC50 for general cytotoxicity. A significant window between these two values may suggest a specific on-target effect at lower concentrations.
-
Use of multiple cell lines: Compare the effects of this compound on cell lines that express varying levels of your target of interest.
-
Control compounds: Utilize a structurally related but inactive analog of this compound, if available, to demonstrate that the observed effects are specific to the active compound.
-
Rescue experiments: If this compound's target is known and can be overexpressed, attempting to rescue the phenotype by overexpressing the target can provide strong evidence for on-target activity.
Q4: At what concentration should I use this compound in my cellular assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is essential to perform a dose-response curve to determine the effective concentration range. Start with a broad range of concentrations based on published IC50 values in similar cell lines and narrow down to the lowest concentration that elicits the desired effect with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed across all concentrations. | This compound is a potent inhibitor of protein synthesis, which can lead to general cellular toxicity. | Perform a thorough dose-response experiment to identify a narrow concentration window with the desired effect but minimal cell death. Reduce the treatment duration. Ensure the use of a sensitive cell viability assay to accurately determine the cytotoxic threshold. |
| Inconsistent or non-reproducible results. | Cell line instability or variability in experimental conditions. | Ensure consistent cell passage number and health. Strictly adhere to standardized protocols for cell culture, treatment, and assay procedures. Include appropriate positive and negative controls in every experiment. |
| No effect observed at expected concentrations. | The target of interest is not expressed or is non-functional in the chosen cell line. This compound may be inactive. | Confirm the expression and activity of your target protein in the cell line using techniques like Western blot or qPCR. Verify the activity of your this compound stock by testing it on a sensitive cell line known to respond. |
| Observed phenotype does not align with the expected mechanism of action. | Potential off-target effects are dominating the cellular response. | Refer to the FAQ on differentiating on-target and off-target effects. Consider using orthogonal assays to confirm your findings. For example, if you hypothesize an effect on a specific signaling pathway, use a reporter assay in addition to Western blotting. |
| Difficulty in detecting changes in signaling pathways (e.g., NF-κB, MAPK, STAT3) by Western blot. | Suboptimal antibody performance, low protein abundance, or transient signaling events. | Validate your primary antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. Prepare cell lysates at different time points after treatment to capture transient phosphorylation events. Use protease and phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for quassin and neoquassin, which are closely related to this compound. Data for this compound specifically is limited, and researchers should perform their own dose-response experiments for their cell lines of interest.
| Compound | Cell Line/System | Assay | IC50 Value | Reference |
| Quassin | Rat Liver Microsomes | CYP1A2 Inhibition | 22.3 µg/mL | [2] |
| Neoquassin | Rat Liver Microsomes | CYP1A2 Inhibition | 33.3 µg/mL | [2] |
Note: The provided IC50 values are for the inhibition of a specific enzyme and may not directly correlate with cytotoxic concentrations in cellular models.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3][4][5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to investigate the effect of this compound on the NF-κB signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for various time points. Include a positive control for NF-κB activation (e.g., TNF-α or LPS) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for the Semi-synthesis of (+)-Quassin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of (+)-Quassin derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Low Reaction Yield
Q1: My esterification reaction to produce a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water. Here are some common causes and troubleshooting steps:
-
Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back to the reactants.
-
Solution: Ensure all reactants and solvents are anhydrous. Use dried solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture. A Dean-Stark apparatus can also be used to azeotropically remove water during the reaction.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
-
-
Suboptimal Temperature: The reaction rate is temperature-dependent.
-
Solution: If the reaction is slow, consider increasing the temperature. However, be aware that excessively high temperatures can lead to side reactions and degradation of the quassinoid scaffold.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure an appropriate catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Table 1: Troubleshooting Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Presence of water in reactants/solvents | Use anhydrous reagents and solvents; add molecular sieves. | Increased ester formation by shifting equilibrium. |
| Reaction has not reached completion | Increase reaction time and monitor by TLC/HPLC. | Drive the reaction further towards completion. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature while monitoring for side products. | Increased reaction rate. |
| Insufficient acid catalyst | Optimize the catalyst loading (typically 1-5 mol%). | Enhanced reaction rate. |
| Product loss during work-up | Optimize extraction and purification steps; minimize transfers. | Improved recovery of the final product. |
Q2: I am experiencing a low yield in the Diels-Alder reaction to form the core quassinoid scaffold. What factors could be contributing to this?
A2: The Diels-Alder reaction is a crucial step in many quassinoid syntheses, and its efficiency can be influenced by several factors:
-
Electron-donating/withdrawing nature of substituents: The rate of a Diels-Alder reaction is sensitive to the electronic properties of the diene and dienophile.
-
Solution: Modify the electronic properties of your reactants if possible. The use of Lewis acid catalysts can enhance the reactivity of the dienophile.
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants.
-
Solution: If possible, redesign the synthetic route to involve less sterically hindered intermediates.
-
-
Reaction Temperature: While some Diels-Alder reactions proceed at room temperature, others require heat. However, high temperatures can also promote the retro-Diels-Alder reaction.
-
Solution: Optimize the reaction temperature. Start at room temperature and gradually increase the temperature, monitoring the reaction for product formation and decomposition.
-
-
Solvent Effects: The choice of solvent can influence the rate and selectivity of the reaction.
-
Solution: Screen a variety of solvents with different polarities. For some Diels-Alder reactions, polar solvents or even aqueous conditions have been shown to accelerate the reaction.
-
Table 2: Optimizing Diels-Alder Reaction Conditions
| Parameter | Variation | Potential Effect on Yield |
| Catalyst | No catalyst vs. Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Lewis acids can significantly increase the reaction rate and yield. |
| Temperature | Room temperature vs. Reflux | Higher temperatures can increase the rate but may also favor the retro-reaction. |
| Solvent | Toluene, Dichloromethane, Acetonitrile | Solvent polarity can impact reaction rates; empirical screening is recommended. |
| Concentration | Dilute vs. Concentrated | Higher concentrations can increase the reaction rate. |
Poor Stereoselectivity
Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Achieving the correct stereochemistry is a common challenge in the synthesis of complex molecules like quassinoids. Several factors can influence stereoselectivity:
-
Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction.
-
Solution: If applicable to your synthetic route, incorporate a chiral auxiliary that can be removed later in the synthesis.
-
-
Catalyst Control: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer.
-
Solution: Explore the use of chiral Lewis acids or other asymmetric catalysts.
-
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) and monitor the effect on the diastereomeric ratio.
-
-
Solvent: The solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Solution: Screen different solvents to find one that favors the desired diastereomer.
-
Side Product Formation and Purification
Q4: I am observing significant side product formation in my oxidation/reduction steps. What are common side reactions and how can I minimize them?
A4: Oxidation and reduction reactions on the complex quassinoid scaffold can sometimes lead to undesired products.
-
Over-oxidation/reduction: Using too strong an oxidizing or reducing agent can lead to reactions at multiple sites.
-
Solution: Choose milder and more selective reagents. For example, use Dess-Martin periodinane (DMP) or Swern oxidation for the selective oxidation of alcohols to aldehydes/ketones. For reductions, consider using sodium borohydride (NaBH₄) for the selective reduction of ketones in the presence of esters.
-
-
Protecting Group Cleavage: Some oxidizing or reducing conditions can cleave common protecting groups.
-
Solution: Choose protecting groups that are stable to the planned reaction conditions. For example, silyl ethers are generally stable under many oxidation conditions but can be cleaved by fluoride ions.
-
Q5: I am having difficulty purifying my this compound derivative. What purification strategies are most effective?
A5: The purification of quassinoid derivatives often requires chromatographic techniques due to their complex structures and the potential for closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of quassinoids.
-
Protocol: A typical starting point for reversed-phase HPLC is a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
-
Flash Column Chromatography: For larger scale purifications, flash chromatography on silica gel is commonly used.
-
Protocol: The choice of solvent system will depend on the polarity of your derivative. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.
-
Frequently Asked Questions (FAQs)
Q6: What are the most critical functional groups to protect during the semi-synthesis of this compound derivatives?
A6: The hydroxyl and carbonyl groups on the quassin scaffold are the most reactive sites. Protecting these groups is often necessary to achieve selective modifications at other positions. The choice of protecting group depends on the planned reaction conditions.
Table 3: Common Protecting Groups for Quassinoid Synthesis
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Hydroxyl | Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, imidazole, DMF | TBAF, HF, or acid |
| Benzyl Ether (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C | |
| Carbonyl (Ketone) | Acetal/Ketal | Diol, acid catalyst | Aqueous acid |
Q7: How can I monitor the progress of my reactions effectively?
A7: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring most reactions. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q8: What are the key considerations when scaling up a semi-synthesis reaction for this compound derivatives?
A8: Scaling up a reaction can present new challenges. Key considerations include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become difficult to control in larger reactors. Ensure adequate heating and cooling capacity.
-
Mixing: Efficient mixing is crucial for homogeneous reaction conditions. What works with a small magnetic stir bar may require a mechanical overhead stirrer for larger volumes.
-
Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive species.
-
Work-up and Purification: Extraction and purification procedures may need to be adapted for larger volumes.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Hydroxyl Group on a this compound Derivative
-
Dissolve the this compound derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add the corresponding carboxylic acid (1.5-3.0 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄, 1-2 drops) or a coupling agent like DCC/DMAP (1.2 eq each).
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for a Diels-Alder Reaction to form a Quassinoid-like Scaffold
-
Dissolve the diene (1.0 eq) and the dienophile (1.0-1.2 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
If using a Lewis acid catalyst, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (e.g., AlCl₃, 1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of Rochelle's salt.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting cycloadduct by column chromatography.
Visualizations
Caption: General workflow for the semi-synthesis of this compound derivatives.
Caption: A logical approach to troubleshooting common issues in synthesis.
Technical Support Center: Overcoming Resistance to (+)-Quassin in Cancer Cells
Welcome to the technical support center for researchers utilizing (+)-Quassin in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to anticancer agents like this compound, a member of the quassinoid family, can be multifactorial.[1][2] Based on its known mechanisms of action, which include apoptosis induction and protein synthesis inhibition, potential resistance mechanisms may involve:[3][4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][[“]][11]
-
Altered Apoptotic Pathways: Changes in the expression of Bcl-2 family proteins, with an upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can confer resistance to apoptosis-inducing drugs.[12][13][14][15][16]
-
Activation of Pro-Survival Signaling: Upregulation of survival pathways, such as the Nrf2-mediated antioxidant response, can protect cancer cells from drug-induced oxidative stress and contribute to resistance.[17][18][19][20][21]
-
Target Alteration: While less common for natural products, mutations in the molecular target of this compound could potentially lead to reduced binding and efficacy.
Q2: How can I experimentally determine if my cells are developing resistance to this compound?
A2: The first step is to quantify the level of resistance. This is typically done by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to a sensitive, parental cell line. An increase in the IC50 value indicates the development of resistance.[22] You can generate a drug-resistant cell line by continuously exposing the parental cells to gradually increasing concentrations of this compound.[22][23][24]
Troubleshooting Guides
Issue 1: Decreased Apoptosis in Response to this compound Treatment
If you observe a reduction in apoptotic markers (e.g., caspase activation, Annexin V staining) after this compound treatment compared to previous experiments, consider the following troubleshooting steps.
Troubleshooting Workflow: Investigating Reduced Apoptosis
Caption: Workflow for troubleshooting decreased apoptosis in response to this compound.
Experimental Protocols:
-
Apoptosis Assay (Annexin V Staining): This method is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[25][26][27][28]
-
Seed and treat your cancer cells with this compound alongside a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[25]
-
-
Western Blot for Bcl-2 Family Proteins: This technique allows for the quantification of protein expression levels.[29][30][31][32][33]
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and Bak overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. Normalize protein levels to a loading control like β-actin or GAPDH.
-
Issue 2: Suspected Overexpression of ABC Transporters
If you hypothesize that increased drug efflux is contributing to resistance, you can investigate the expression and function of ABC transporters.
Logical Relationship: ABC Transporter-Mediated Resistance
Caption: Diagram illustrating the mechanism of ABC transporter-mediated drug efflux.
Troubleshooting and Experimental Approaches:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines. An upregulation in the resistant line is indicative of this mechanism.
-
Functional Assays with ABC Transporter Inhibitors: Co-treatment of your resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-gp) should re-sensitize the cells to the drug. This can be assessed using a cell viability assay.
Data Presentation: Effect of ABC Transporter Inhibitor on this compound IC50
| Cell Line | This compound IC50 (nM) | This compound + Verapamil IC50 (nM) | Fold Re-sensitization |
| Parental | 50 | 45 | 1.1 |
| Resistant | 500 | 75 | 6.7 |
Issue 3: Increased Antioxidant Response
Activation of the Nrf2 pathway can lead to the upregulation of antioxidant and detoxification genes, protecting cancer cells from drug-induced stress.[17][18][19][20][21]
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Simplified diagram of the Nrf2 signaling pathway in response to oxidative stress.
Experimental Validation:
-
Assess Nrf2 Activation: Use Western blotting to measure the nuclear translocation of Nrf2 and the expression of its downstream target genes, such as HO-1 and NQO1, in resistant versus parental cells following this compound treatment.
-
Functional Analysis using siRNA: To confirm the role of Nrf2 in resistance, you can use siRNA to knock down its expression in the resistant cells and then re-assess their sensitivity to this compound.
Experimental Protocol: siRNA-mediated Gene Knockdown
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Nrf2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Functional Assay: Following confirmation of successful knockdown, treat the transfected cells with various concentrations of this compound and perform a cell viability assay to determine if sensitivity is restored.
By systematically investigating these potential resistance mechanisms, researchers can gain a better understanding of how cancer cells evade the cytotoxic effects of this compound and develop strategies to overcome this resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 10. consensus.app [consensus.app]
- 11. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
- 28. scispace.com [scispace.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. benchchem.com [benchchem.com]
- 33. bosterbio.com [bosterbio.com]
- 34. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
- 36. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 37. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 38. oncotarget.com [oncotarget.com]
How to improve the signal-to-noise ratio in (+)-Quassin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in (+)-Quassin bioassays.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio can arise from either a weak signal or high background noise.[1] This guide provides a systematic approach to identifying and resolving common issues encountered during this compound bioassays.
Issue 1: High Background Signal
High background noise can obscure the specific signal from your analyte, leading to reduced assay sensitivity.[2]
| Possible Cause | Recommended Solution | Experimental Verification |
| Reagent Contamination | Prepare fresh reagents using high-purity, sterile water and buffers.[3] Ensure that stock solutions of this compound, prepared in solvents like DMSO, are fully dissolved and free of precipitates. | Test for background signal in wells containing only assay reagents (no cells or analyte).[3] |
| Autofluorescence of Media or Compounds | Use phenol red-free media for the assay. If possible, replace the media with PBS or a clear buffer solution during the final reading step.[3][4] To check for compound autofluorescence, run a control experiment with this compound in cell-free wells.[3] | Compare the background signal of phenol red-containing media to phenol red-free media in a cell-free setup.[3] |
| Non-specific Binding | Increase the number and volume of wash steps. Adding a non-ionic detergent like Tween 20 to wash buffers can also help.[5][6] Ensure proper blocking of plates with agents like Bovine Serum Albumin (BSA).[2][5][6] | Compare background signals between plates with standard versus increased washing steps or different blocking agents. |
| High Cell Seeding Density | Optimize cell density through a titration experiment. Overly confluent cells can lead to increased background signals.[3] | Compare the background signal across a range of cell densities, from low to high confluence.[3] |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier and minimize evaporation.[3] | Compare the variability of results between the inner and outer wells of the plate. |
| Sub-optimal Plate Choice | For luminescence-based assays, use white, opaque-walled plates to maximize the output signal.[7] For fluorescence assays, black plates are often preferred to reduce crosstalk and background.[7] | Compare the signal-to-noise ratio of the same assay performed in different types of microplates.[3] |
Issue 2: Weak or No Signal
A weak signal can be as problematic as high background, making it difficult to distinguish true biological effects.
| Possible Cause | Recommended Solution | Experimental Verification |
| Sub-optimal Reagent Concentration | Titrate the concentration of critical reagents, such as antibodies or detection substrates, to find the optimal concentration that yields a strong signal with low background.[5] | Perform a matrix titration of primary and secondary antibody concentrations to identify the optimal pairing. |
| Incorrect Incubation Times | Optimize incubation times for each step of the assay (e.g., this compound treatment, antibody incubation, substrate development). Reading the signal too soon or too late can negatively impact the signal-to-noise ratio.[7] | Perform a time-course experiment to determine the optimal incubation period for each critical step. |
| Low Target Expression | Ensure the cell line used expresses the target of interest for this compound's activity. | Use a positive control compound known to elicit a strong response in the chosen cell line and assay.[1] |
| Inactive this compound | Verify the purity and integrity of the this compound compound. Improper storage or handling can lead to degradation. | Test a fresh batch of this compound or a sample from a different supplier. |
| Instrument Settings | Ensure the plate reader settings (e.g., gain, integration time) are optimized for the specific assay being performed. | Consult the instrument manufacturer's recommendations for your specific assay type (luminescence, fluorescence, etc.).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be targeting in my bioassay?
A1: this compound has several reported biological activities. It can modulate the immune response by increasing nitric oxide (NO) generation and the expression of inducible nitric oxide synthase (iNOS).[][9] It also upregulates pro-inflammatory cytokines like TNF-α and IL-12.[] Additionally, some quassinoids have been shown to influence signaling pathways such as MAPK and NF-κB.[10] It has also been reported to inhibit steroidogenesis.[][11] The choice of bioassay will depend on which of these activities you wish to investigate.
Q2: What are some common starting concentrations for this compound in a dose-response experiment?
A2: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. For anti-malarial activity against P. falciparum, an IC50 of 0.15 µM has been reported.[9] For anti-fertility studies in rats, effects were observed at doses as low as 0.1 mg/kg.[11] A typical starting point for in vitro cell-based assays would be to perform a serial dilution ranging from nanomolar to micromolar concentrations.
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
A3: The "edge effect" refers to the variability observed in the outer wells of a microplate, often due to increased evaporation. To minimize this, it is recommended to not use the outer rows and columns for experimental samples. Instead, fill these perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a more uniform temperature and humidity environment across the plate.[3]
Q4: Should I use a kinetic or endpoint reading for my assay?
A4: The choice between a kinetic and an endpoint reading depends on the nature of your assay. For enzymatic assays, a kinetic reading can provide valuable information about the reaction rate. For many cell-based assays, an endpoint reading after a fixed incubation time is sufficient. If you are unsure, performing a time-course experiment where you take multiple readings over time can help you determine the optimal time point for an endpoint measurement.[7]
Q5: My positive control is not working. What should I do?
A5: If your positive control is not giving the expected signal, it suggests a problem with the assay reagents, protocol, or instrument.[1] First, verify that all reagents were prepared correctly and are not expired. Ensure that the positive control compound is active. Double-check all incubation times and temperatures. Finally, confirm that the instrument settings are correct for your assay.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
Optimizing cell density is a crucial step to ensure a robust assay window.
-
Serial Dilution: Prepare a serial dilution of your cell suspension. For a 96-well plate, a common range to test is from 1,000 to 40,000 cells per well.[3]
-
Plating: Plate each cell density in triplicate. Include "no-cell" control wells containing only medium to determine the background signal.[1]
-
Incubation: Allow cells to adhere and grow for the desired amount of time (e.g., 24 hours).
-
Assay Performance: Perform your bioassay according to the standard protocol.
-
Data Analysis: Plot the signal intensity against the number of cells per well. Choose a cell density that is in the linear range of the response curve and provides a strong signal well above the background.
Protocol 2: Titration of Assay Reagents (e.g., Antibodies)
This protocol helps determine the ideal reagent concentrations to maximize the signal-to-noise ratio.
-
Cell Plating: Plate cells at the optimal density determined in Protocol 1.
-
Experimental Setup: Prepare two identical plates: one for the positive control (e.g., treated with a compound known to induce a maximal response) and one for the negative control (e.g., vehicle-treated).
-
Reagent Preparation: Prepare serial dilutions of the reagent to be tested (e.g., primary antibody).
-
Reagent Addition: Add the different concentrations of the reagent to triplicate wells on both the positive and negative control plates.
-
Incubation and Detection: Follow the standard assay protocol for incubation and signal detection.
-
Data Analysis: Plot the signal from both the positive and negative control plates against the reagent concentration. Select the concentration that provides the largest difference between the positive and negative signals (the best assay window).
Visualizations
Caption: Putative signaling pathways of this compound.
Caption: Workflow for optimizing this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. promegaconnections.com [promegaconnections.com]
- 9. Quassin | CAS:76-78-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
Technical Support Center: Troubleshooting Poor Reproducibility in (+)-Quassin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Quassin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product, a type of triterpenoid, extracted from plants of the Quassia genus.[1] It is known for its extremely bitter taste and has been investigated for various biological activities.[1] Its primary anticancer mechanism of action is the inhibition of protein synthesis, which can lead to cell cycle arrest and apoptosis.[2]
Q2: Why am I observing high variability in the IC50 values of this compound in my cytotoxicity assays?
A2: High variability in IC50 values is a common issue in natural product research. Several factors can contribute to this, including:
-
Cell line integrity: Ensure your cell lines are from a reputable source, have a low passage number, and are regularly tested for mycoplasma contamination.
-
Compound solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in your stock solution and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
-
Assay interference: Natural products can sometimes interfere with assay reagents. For colorimetric assays like the MTT assay, the color of the extract can affect absorbance readings.[3]
-
Experimental conditions: Inconsistencies in cell seeding density, incubation times, and plate edge effects can all contribute to variability.[4]
Q3: Are there specific signaling pathways known to be modulated by this compound?
A3: While the primary mechanism is protein synthesis inhibition, studies on related quassinoids suggest potential modulation of key signaling pathways involved in cancer progression. These may include the JAK/STAT, mTOR, and MAPK pathways. However, direct and extensive evidence for this compound's specific effects on these pathways is still an active area of research.
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific experimental challenges.
Natural Product Isolation and Handling
Q: My this compound yield from plant material is consistently low. What can I do to improve it?
A: Low yields during natural product isolation can be frustrating. Consider the following troubleshooting steps:
-
Optimize Extraction:
-
Grinding: Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent extraction.
-
Solvent Choice: Experiment with a range of solvents with varying polarities to find the most efficient one for this compound.
-
Extraction Method: Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
-
-
Purification Strategy:
-
Stationary Phase: If using silica gel chromatography, be aware that some compounds can degrade on acidic silica. Consider using a more inert stationary phase like alumina.
-
Fraction Collection: Collect smaller fractions during chromatography and analyze them by thin-layer chromatography (TLC) to avoid combining pure and impure fractions.
-
-
Compound Stability:
-
Temperature: Avoid excessive heat during solvent evaporation, as this can degrade thermolabile compounds.
-
Storage: Store your extracts and purified this compound at low temperatures, protected from light and air, to prevent degradation.[5]
-
Cell-Based Cytotoxicity Assays
Q: My cytotoxicity assay results for this compound are not reproducible. What are the common pitfalls?
A: Reproducibility is a major concern in cell-based assays. Here’s a checklist to troubleshoot your experiments:
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[4] |
| False-positive or false-negative results | Interference of this compound with the assay reagent (e.g., direct reduction of MTT). | Run a cell-free control with this compound and the assay reagent to check for direct interaction. Consider using a different cytotoxicity assay (e.g., LDH release or ATP-based assays).[3] |
| Inconsistent IC50 values between experiments | Variations in cell passage number, health, or experimental timing. | Use cells within a consistent and low passage number range. Monitor cell health and morphology regularly. Standardize incubation times and other experimental parameters. |
| Precipitation of this compound in culture media | Poor solubility of the compound. | Optimize the solvent and its final concentration. Visually inspect the wells for any precipitate under a microscope. |
Western Blot Analysis of Signaling Pathways
Q: I'm not getting clear and consistent bands in my Western blots for mTOR or MAPK pathway proteins after this compound treatment. What should I check?
A: Western blotting can be a challenging technique. Here are some common troubleshooting tips:
| Problem | Potential Cause | Solution |
| Weak or no signal | Insufficient protein loading, poor antibody quality, or incorrect antibody concentration. | Ensure you are loading enough protein (20-30 µg). Use validated antibodies from a reputable source. Optimize primary and secondary antibody concentrations. |
| High background | Insufficient blocking, inadequate washing, or too high antibody concentration. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Ensure thorough washing steps. Reduce antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity, protein degradation, or post-translational modifications. | Use highly specific monoclonal antibodies. Prepare fresh lysates with protease and phosphatase inhibitors. Consult literature for known modifications of your target protein. |
| Inconsistent protein levels | Uneven protein loading or transfer. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. Stain the membrane after transfer to visualize protein bands. |
In Vivo Animal (Xenograft) Models
Q: My tumor xenografts are showing inconsistent growth rates, affecting the reliability of my this compound efficacy study. How can I improve reproducibility?
A: In vivo studies are prone to variability. Standardizing your protocol is key to obtaining reproducible results:
| Problem | Potential Cause | Solution |
| Variable tumor take-rate or initial growth | Inconsistent cell number or viability, improper injection technique, or variation in animal health. | Use a consistent number of viable cells (viability >95%). Ensure a subcutaneous, not intradermal, injection. Use animals of the same age, sex, and from the same vendor.[6][7] |
| High inter-animal variability in tumor size | Heterogeneity of the cell line, differences in animal handling, or inconsistent drug administration. | Use a low passage number of a well-characterized cell line. Handle all animals consistently. Ensure accurate and consistent dosing of this compound.[6][7] |
| Unexpected toxicity or weight loss | Off-target effects of this compound, incorrect dosing, or vehicle toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Include a vehicle-only control group to assess the toxicity of the delivery vehicle. |
| Necrotic or fluid-filled tumors | Rapid tumor growth outstripping blood supply, or specific characteristics of the cell line. | This can be a natural progression of some tumor models. Document these observations carefully. Histological analysis can confirm the extent of necrosis. |
Quantitative Data Summary
The following table summarizes representative IC50 values for Quassin and related compounds against various cancer cell lines. Note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Quassin | P. falciparum (chloroquine-sensitive) | Malaria | - | 0.15[8] |
| Quassin | P. falciparum (chloroquine-resistant) | Malaria | - | 0.15[8] |
| Bruceantin | KB | Nasopharyngeal Carcinoma | - | ~0.02 (0.008 µg/ml)[2] |
| A related Quassinoid | HCT-116 | Colorectal Cancer | 48 | 3.7 - 12.6 (as µg/ml)[9] |
| A related Quassinoid | PC3 | Prostate Cancer | 48 | 32.81 - 53.54 (as µg/ml)[9] |
| A related Quassinoid | A549 | Lung Cancer | 48 | 11.4 - 19.96 (as µg/ml)[9] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[3][4]
Western Blot Analysis of mTOR Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the mTOR pathway.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.[10][11]
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the inhibitory effect of this compound on protein synthesis.
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time.
-
Radiolabeling: Add [³H]-Leucine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Wash the cells to remove unincorporated [³H]-Leucine. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet to remove any remaining free [³H]-Leucine.
-
Scintillation Counting: Dissolve the protein pellet and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the untreated control.[12]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound experiments.
References
- 1. This compound | C22H28O6 | CID 65571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Quassin Toxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of (+)-Quassin in animal models. The information is presented in a practical question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity with this compound in our mouse model, even at doses where efficacy is limited. What are the primary strategies to reduce its toxicity?
A1: High systemic toxicity is a known challenge for potent natural products like this compound. The two primary strategies to address this are:
-
Chemical Modification: Synthesizing derivatives of this compound to create analogues with an improved therapeutic index (i.e., maintaining or improving efficacy while reducing toxicity).
-
Advanced Formulation: Encapsulating this compound in a drug delivery system to alter its pharmacokinetics and biodistribution, thereby reducing exposure to healthy tissues.
Q2: Which chemical modifications have shown promise for reducing quassinoid toxicity?
A2: While specific data for this compound derivatives is limited, research on related quassinoids suggests that modifications to certain functional groups can modulate toxicity. For example, the C-6 carboxylation on the quassinoid skeleton has been shown to lower cytotoxicity.[1] Researchers should consider structure-activity relationship (SAR) studies focusing on esterification or modification of hydroxyl groups, which have been proposed for synthesizing derivatives with enhanced activities and potentially lower toxicity.[2]
Q3: What formulation approaches can be used to encapsulate this compound and reduce its toxicity?
A3: Given the hydrophobic nature of this compound, several formulation strategies are applicable:
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers can mask the drug from the systemic circulation, reduce peak plasma concentrations (Cmax), and potentially enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to form nanoparticles can provide controlled release of this compound, protecting it from rapid clearance and reducing systemic exposure.[3][4]
-
Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but use a solid lipid core. They are well-tolerated and can improve the bioavailability of encapsulated compounds.[3]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, improving solubility and potentially reducing local and systemic toxicity by shielding the drug molecule.[5][6]
Q4: We are considering a nanoformulation approach. How do we know if the nanocarrier itself is not contributing to toxicity?
A4: This is a critical consideration. It is essential to conduct toxicity studies on the "empty" or "blank" nanocarrier (the formulation without the encapsulated this compound) in parallel with the drug-loaded formulation and the free drug. This will allow you to differentiate the toxicity of the drug from the toxicity of the delivery vehicle. Most commonly used components for liposomes and polymeric nanoparticles (e.g., PLGA, phospholipids) are generally regarded as safe (GRAS) and biodegradable.[4]
Q5: What are the key toxicity endpoints we should monitor in our animal studies?
A5: Key endpoints include:
-
Mortality and Morbidity: Determination of the median lethal dose (LD50).
-
Clinical Observations: Monitor for changes in behavior, weight loss, fur texture, and signs of distress.[7]
-
Hematology and Clinical Chemistry: Analyze blood samples for markers of liver toxicity (e.g., ALT, AST), kidney toxicity (e.g., BUN, creatinine), and hematological changes.
-
Histopathology: At the end of the study, perform a microscopic examination of major organs (liver, kidney, spleen, heart, lungs) to identify any pathological changes such as necrosis, inflammation, or fibrosis.[8][9][10]
Troubleshooting Guides
Issue 1: High mortality in animals treated with a novel this compound derivative.
-
Possible Cause: The chemical modification did not successfully reduce toxicity, or may have inadvertently increased it.
-
Troubleshooting Steps:
-
Re-evaluate the SAR: Analyze the structural differences between your derivative and other quassinoids with known toxicity profiles. Was the modification made at a site known to influence toxicity?
-
Conduct a Dose-Response Study: Perform a preliminary dose-finding study with a wider range of lower doses to establish a maximum tolerated dose (MTD).
-
Consider Formulation: If the derivative shows high in vitro efficacy, consider encapsulating it in a delivery system like liposomes or polymeric nanoparticles to mitigate in vivo toxicity.
-
Issue 2: Animals show signs of distress (e.g., weight loss, lethargy) even with a nanoformulation of this compound.
-
Possible Cause 1: The dose of the formulated this compound is still too high.
-
Solution: Reduce the administered dose. The goal of formulation is to improve the therapeutic index, which may involve lowering the dose while maintaining efficacy.
-
-
Possible Cause 2: The nanocarrier itself is causing an inflammatory or toxic response.
-
Solution: As mentioned in FAQ Q4, run a control group with just the blank nanocarrier. If toxicity is observed in this group, you may need to modify the composition of your formulation (e.g., change the lipids, polymers, or surfactants used).
-
-
Possible Cause 3: The release kinetics of the drug from the nanoparticle are too rapid.
-
Solution: Modify the formulation to achieve a slower, more sustained release of this compound. This can often be achieved by altering the polymer composition or lipid chemistry.
-
Quantitative Data Summary
Table 1: In Vivo Toxicity Data for Related Quassinoids
| Compound | Animal Model | Route | Toxicity Metric | Value | Reference |
| Bruceantin | Mouse (male) | IV | LD50 | 1.95 mg/kg | [11] |
| Bruceantin | Mouse (female) | IV | LD50 | 2.58 mg/kg | [11] |
| Simalikalactone D | Mouse | Oral | ED50 (anti-malarial) | 3.7 mg/kg/day | [12] |
| Simalikalactone E | Mouse | Oral | ED50 (anti-malarial) | 1.0 mg/kg/day | [1][13] |
| Simalikalactone E | Mouse | IP | ED50 (anti-malarial) | 0.5 mg/kg/day | [1][13] |
| Methanol Extract of Quassia amara | Rat | Oral | Acute Toxicity | No mortality up to 5000 mg/kg | [14][15] |
Note: ED50 (Median Effective Dose) is a measure of efficacy, not direct toxicity, but is included to provide context for therapeutic dosing. Simalikalactone E was noted to be less toxic than Simalikalactone D.[1][13]
Experimental Protocols
Protocol 1: General Procedure for Acute Oral Toxicity (LD50) Determination in Mice
This protocol is based on the widely used up-and-down procedure, which minimizes the number of animals required.[16]
-
Animal Selection: Use healthy, young adult mice (e.g., Swiss albino), approximately 8-12 weeks old. Acclimatize the animals for at least 5 days before the experiment.
-
Housing: House animals in standard cages with free access to food and water, under a 12-hour light/dark cycle.
-
Fasting: Fast the animals overnight (but provide water) before oral administration of the compound.
-
Dose Preparation: Prepare a stock solution of this compound or its derivative/formulation in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil). Doses should be prepared fresh.
-
Administration:
-
Start with a single mouse at a dose estimated to be near the LD50.
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.2-1.5).
-
If the animal dies, the next animal receives a lower dose.
-
Continue this process until at least 4-5 reversals in outcome (survival/death) are observed.
-
-
Observation: Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity (e.g., convulsions, lethargy, writhing).[7] Continue observations daily for 14 days, recording mortality, body weight, and any clinical signs.
-
Calculation: Calculate the LD50 and its confidence interval using appropriate statistical software or methods (e.g., the AOT425StatPgm).
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. For animals that die during the study, perform a necropsy as soon as possible. Collect major organs for histopathological analysis.
Protocol 2: Preparation of this compound Loaded Liposomes (Conceptual)
This is a conceptual protocol based on standard methods for encapsulating hydrophobic drugs.
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., egg phosphatidylcholine and cholesterol in a 4:3 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[17]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld lipid extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by lysing the liposomes with a detergent or solvent and quantifying the this compound content using HPLC.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for reducing this compound toxicity.
Caption: Putative mechanisms of quassinoid action and toxicity.
References
- 1. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inclusion complexes of chlorzoxazone with β- and hydroxypropyl-β-cyclodextrin: Characterization, dissolution, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Pathologic changes associated with experimental lasalocid and monensin toxicosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A critical review of histopathological findings associated with endocrine and non-endocrine hepatic toxicity in fish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruceantin - Wikipedia [en.wikipedia.org]
- 12. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Quassin and Other Anti-Cancer Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of (+)-Quassin and its related quassinoids with other prominent anti-cancer natural products, including paclitaxel, vincristine, and camptothecin. The objective of this analysis is to offer a side-by-side view of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Comparative Cytotoxicity of Anti-Cancer Natural Products
The anti-cancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of various quassinoids and other natural anti-cancer agents across a range of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Class | Cancer Type | Cell Line | IC50 Value | Reference |
| Bruceantin | Quassinoid | Multiple Myeloma | RPMI 8226 | ~13 nM | [1][2] |
| Multiple Myeloma | U266 | 49 nM | [2] | ||
| Multiple Myeloma | H929 | 115 nM | [2] | ||
| Leukemia | BV-173 | < 15 ng/mL | [1][2] | ||
| Burkitt's Lymphoma | Daudi | < 15 ng/mL | [1][2] | ||
| Bruceine A | Quassinoid | Pancreatic Cancer | MIA PaCa-2 | 0.029 µM | [3] |
| Brusatol | Quassinoid | Pancreatic Cancer | MIA PaCa-2 | 0.034 µM | [3] |
| Paclitaxel | Taxane | Breast Cancer | SK-BR-3 | Varies | [4] |
| Breast Cancer | MDA-MB-231 | Varies | [4][5] | ||
| Breast Cancer | T-47D | Varies | [4] | ||
| Ovarian Cancer | Various | 0.4 - 3.4 nM | [6] | ||
| Lung Cancer (NSCLC) | Various | 0.027 µM (120h) | [7] | ||
| Lung Cancer (SCLC) | Various | 5.0 µM (120h) | [7] | ||
| Vincristine | Vinca Alkaloid | Breast Cancer | MCF7-WT | 7.37 nM | [8] |
| B-cell Leukemia | NALM-6 | 0.002201 µM | [9] | ||
| Acute Myeloid Leukemia | MOLM-13 | 0.001303 µM | [9] | ||
| Camptothecin | Camptothecin | Breast Cancer | MDA-MB-157 | 7 nM | [10] |
| Breast Cancer | GI 101A | 150 nM | [10] | ||
| Breast Cancer | MDA-MB-231 | 250 nM | [10] | ||
| Colon Cancer | HT29 | 37 nM | [11] | ||
| Ovarian Cancer | SKOV3 | 48 nM | [11] |
Mechanisms of Action: A Visual Guide
The anti-cancer effects of these natural products are mediated through their interaction with various cellular pathways, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways targeted by each class of compounds.
Caption: Mechanism of action for this compound and other quassinoids.
Caption: Mechanism of action for Paclitaxel.
Caption: Mechanism of action for Vincristine.
Caption: Mechanism of action for Camptothecin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anti-cancer compounds are provided below.
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, and to determine the IC50 value of a compound.[12][13]
Workflow Diagram:
Caption: Experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Workflow Diagram:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Validating the Antimalarial Efficacy of (+)-Quassin in a Murine Model: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimalarial activity of quassinoids, with a focus on validating the therapeutic potential of (+)-Quassin and its analogs in a mouse model. This document compiles and presents experimental data, detailed protocols, and mechanistic insights to support further research and development in this area.
Comparative Antimalarial Activity of Quassinoids in Plasmodium berghei Infected Mice
The in vivo antimalarial efficacy of various quassinoids has been evaluated in mice infected with Plasmodium berghei, a common model for human malaria. While direct comparative studies on this compound are limited in the public domain, data from structurally related quassinoids provide valuable insights into the potential of this class of compounds. The following table summarizes the suppressive activity of different quassinoids against P. berghei in the 4-day suppressive test (Peter's test), a standard method for assessing in vivo antimalarial activity.
| Compound | Mouse Strain | Parasite Strain | Dosage | Route of Administration | % Parasitemia Suppression | Reference Compound | % Parasitemia Suppression (Reference) |
| Glaucarubinone | Not Specified | P. berghei | Low doses | Oral / Intraperitoneal | Partial, temporary inhibition | Mefloquine | Not Specified |
| Bruceolide Methyl Carbonate | Not Specified | P. berghei | Not Specified | Not Specified | Significantly increased life span | Chloroquine | Not Specified |
| Bruceolide Ethyl Carbonate | Not Specified | P. berghei | Not Specified | Not Specified | Significantly increased life span | Chloroquine | Not Specified |
| Simalikalactone E | Not Specified | P. vinckei petteri | 1 mg/kg/day | Oral | 50% | Not Specified | Not Specified |
| Simalikalactone E | Not Specified | P. vinckei petteri | 0.5 mg/kg/day | Intraperitoneal | 50% | Not Specified | Not Specified |
| Sergeolide | Not Specified | P. berghei | 0.26 mg/kg/day | Not Specified | Markedly reduced virulence | Not Specified | Not Specified |
| Chloroquine | Male Mice | P. berghei | 20 mg/kg/day for 4 days | Not Specified | 58.33% of mice completely recovered | - | - |
| Quinine | Male Mice | P. berghei | 20 mg/kg (day 1), 10 mg/kg (days 2-4) | Not Specified | Ineffective, high mortality | - | - |
Note: The data presented is a synthesis from multiple sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
A standardized protocol for evaluating the in vivo antimalarial activity of compounds is crucial for reproducible and comparable results. The Peter's 4-day suppressive test is a widely accepted method.[1][2][3]
Peter's 4-Day Suppressive Test
Objective: To assess the schizontocidal activity of a test compound against an established Plasmodium berghei infection in mice.
Materials:
-
Male or female mice (e.g., Swiss albino, BALB/c), 6-8 weeks old, weighing 18-22g.
-
Plasmodium berghei (chloroquine-sensitive or resistant strain).
-
Donor mice with a parasitemia of 20-30%.
-
Test compound (e.g., this compound).
-
Reference drug (e.g., Chloroquine phosphate, 20 mg/kg).
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Giemsa stain.
-
Microscope with oil immersion objective.
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with 20-30% parasitemia via cardiac puncture or tail vein bleeding into a heparinized tube.
-
Dilute the parasitized blood with a suitable buffer (e.g., PBS) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inoculate each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted parasitized blood.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups of five.
-
Group 1 (Negative Control): Administer the vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Group 2 (Positive Control): Administer the reference drug (e.g., Chloroquine, 20 mg/kg) p.o. or i.p.
-
Groups 3-n (Test Groups): Administer the test compound at various dose levels (e.g., 10, 25, 50 mg/kg) p.o. or i.p.
-
Administer the first dose 2-4 hours post-infection (Day 0).
-
Continue treatment once daily for the next three consecutive days (Day 1, Day 2, and Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain.
-
Examine the slides under a microscope and determine the percentage of parasitemia by counting the number of iRBCs per 1000 RBCs.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(A - B) / A] x 100 Where: A = Average parasitemia in the negative control group. B = Average parasitemia in the treated group.
-
The mean survival time for each group can also be recorded.
-
Visualizing Experimental Workflow and Mechanism of Action
To clearly illustrate the experimental process and the proposed mechanism of action of quassinoids, the following diagrams have been generated using Graphviz.
References
(+)-Quassin versus Bruceantin: a comparative study of cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two natural compounds from the quassinoid family: (+)-Quassin and Bruceantin. While structurally related, these molecules exhibit vastly different potencies and have distinct profiles in preclinical research. This document synthesizes available experimental data to offer a clear comparison of their mechanisms of action, cytotoxic efficacy, and the methodologies used for their evaluation.
Overview of Cytotoxic Activity
Quassinoids are a class of degraded triterpenoids known for a range of biological activities, with many members, including Bruceantin, demonstrating potent anticancer effects.[1] The primary mechanism for many cytotoxic quassinoids is the inhibition of eukaryotic protein synthesis, which leads to the depletion of short-lived proteins critical for cancer cell survival and proliferation, ultimately inducing programmed cell death (apoptosis).[2][3]
Bruceantin has been extensively studied and shows significant cytotoxic effects against a broad spectrum of cancer cell lines, particularly those of hematological origin.[2] It progressed to Phase II clinical trials but was halted due to toxicity and lack of efficacy.[4] Its primary mode of action is the potent inhibition of the elongation step of protein synthesis by binding to the 60S ribosomal subunit.[2] This action triggers downstream apoptotic pathways.
This compound , in contrast, is often considered the parent compound of the quassinoid family and is noted for its extremely low cytotoxicity in human cancer cell lines. While one study noted high toxicity in a brine shrimp lethality assay, this has not translated to significant anticancer activity in mammalian cell models.[5] This stark difference in potency is attributed to structural variations, particularly the ester side chain at the C-15 position, which is crucial for the potent protein synthesis inhibition seen in compounds like Bruceantin.[3]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. The following table summarizes the reported IC50 values for Bruceantin across various human cancer cell lines. Due to its limited cytotoxic profile, comparable IC50 data for this compound in these cell lines are not available in the cited literature.
Table 1: Comparative Cytotoxicity (IC50) of Bruceantin
| Compound | Cancer Type | Cell Line | IC50 Value |
| Bruceantin | Multiple Myeloma | RPMI 8226 | ~13 nM |
| Multiple Myeloma | U266 | 49 nM | |
| Multiple Myeloma | H929 | 115 nM | |
| Leukemia | BV-173 | < 15 ng/mL | |
| Burkitt's Lymphoma | Daudi | < 15 ng/mL | |
| Pancreatic Cancer | MIA PaCa-2 | 0.781 µM (781 nM) | |
| Non-Small Cell Lung | H1299 | 0.12 µM (120 nM) | |
| Epidermoid Carcinoma | KB | 0.008 µg/mL | |
| This compound | Various | - | Data not available (low cytotoxicity) |
Note: Values are compiled from multiple sources and experimental conditions may vary.
Mechanism of Action: Signaling Pathways
The primary cytotoxic mechanism for potent quassinoids like Bruceantin is the inhibition of protein synthesis, which in turn modulates multiple signaling pathways crucial for cancer cell survival.
Bruceantin targets the large 60S ribosomal subunit, interfering with the peptidyl transferase reaction and halting the elongation of polypeptide chains.[2] This leads to a rapid shutdown of cellular protein production. The depletion of oncoproteins with short half-lives, such as c-Myc, is a critical consequence of this inhibition.[2]
Figure 1. Bruceantin inhibits protein synthesis by targeting the ribosome.
By inhibiting the synthesis of anti-apoptotic proteins (e.g., Bcl-2) and critical oncoproteins (e.g., c-Myc), Bruceantin disrupts the balance of cell survival signals. This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[2][6]
Figure 2. Apoptotic pathway induced by Bruceantin.
Experimental Protocols
The evaluation of cytotoxicity for compounds like this compound and Bruceantin predominantly relies on in vitro cell-based assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
This protocol provides a generalized workflow for determining the IC50 value of a test compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: A stock solution of the test compound (e.g., Bruceantin) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in complete cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the compound dilutions. A vehicle control (medium with DMSO) is included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 3. General workflow for an MTT cytotoxicity assay.
Conclusion
The comparative analysis reveals a profound difference in the cytotoxic potential between this compound and its structural analog, Bruceantin. Bruceantin is a highly potent cytotoxic agent that effectively inhibits protein synthesis and induces apoptosis in a wide array of cancer cell lines at nanomolar concentrations. In stark contrast, this compound demonstrates negligible cytotoxicity in the same models. This disparity underscores the critical role of specific structural motifs, such as the C-15 ester side chain, in dictating the anticancer activity of quassinoids. For researchers in drug development, Bruceantin serves as a lead compound for its potent mechanism, while this compound represents a non-toxic scaffold, highlighting that minor chemical modifications can dramatically alter biological activity.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic versus Natural (+)-Quassin Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of synthetic and natural (+)-Quassin, supported by available experimental data. While direct comparative studies are limited, this document compiles and contrasts data from various sources to offer insights into their potential therapeutic applications.
This compound, a natural product belonging to the quassinoid family, has garnered significant interest for its diverse biological activities, including anticancer and anti-inflammatory properties. The complex structure of this compound has also made it a challenging target for total synthesis. This guide aims to compare the efficacy of this compound derived from natural sources with its synthetically produced counterpart.
Data Presentation: A Comparative Overview
Due to the limited number of studies that directly compare the biological activity of synthetic and natural this compound in the same experimental settings, this comparison is based on data compiled from multiple sources. It is important to note that variations in experimental conditions (e.g., cell lines, assay protocols) can influence the results, and therefore, the data presented below should be interpreted with caution.
Anticancer Activity
Table 1: Cytotoxicity of Natural Quassinoids Against Various Cancer Cell Lines
| Quassinoid Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bruceantin | KB-VIN, KB-7d, KB-CPT (multidrug-resistant) | Significant cytotoxicity (specific IC50 not provided) | [1] |
| Brusatol | Eight human cancer cell lines | Activity similar to Bruceantin | [2] |
| Glaucarubinone | Human pharynx epidermoid carcinoma | Not specified | [1] |
| Ailanthone | Variety of cancer cell lines | Not specified | [1] |
Note: This table presents data for various natural quassinoids to illustrate the general anticancer potential of this class of compounds. Direct IC50 values for natural this compound against a wide range of cell lines are not consistently reported across the literature.
Anti-inflammatory Activity
Quassinoids have demonstrated significant anti-inflammatory effects in various in vivo models. The data below is derived from studies on natural quassinoids and provides an indication of their potential anti-inflammatory efficacy.
Table 2: In Vivo Anti-inflammatory Activity of Natural Quassinoids
| Quassinoid | Animal Model | Assay | Efficacy | Reference |
| Brusatol | Rodents | Induced inflammation and arthritis | Most potent activity | [3] |
| Brucein-D | Rodents | Induced inflammation and arthritis | Potent activity | [3] |
Note: Specific quantitative data from in vivo anti-inflammatory studies for synthetic this compound is not currently available in published literature.
Experimental Protocols
To facilitate the replication and validation of the findings cited, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (natural or synthetic this compound) and a vehicle control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Dosing: Administer the test compound (synthetic or natural this compound) or a vehicle control to rodents (rats or mice) via oral or intraperitoneal injection.
-
Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The biological effects of quassinoids are mediated through their interaction with various cellular signaling pathways. The diagrams below illustrate the key pathways implicated in the anticancer and anti-inflammatory activities of this compound, as well as a typical workflow for evaluating its efficacy.
Caption: Workflow for comparing the efficacy of natural and synthetic this compound.
Caption: Simplified signaling pathways affected by this compound.
Conclusion
For researchers and drug development professionals, the key takeaway is that both natural and synthetic routes provide access to this promising therapeutic agent. The choice between the two may depend on factors such as scalability of production, cost-effectiveness, and the potential to generate novel derivatives with improved activity and reduced toxicity through synthetic modifications. Future studies employing head-to-head comparisons under standardized conditions are crucial to fully elucidate any potential differences in the biological efficacy of synthetic and natural this compound.
References
- 1. Multidrug-resistant cancer cell susceptibility to cytotoxic quassinoids, and cancer chemopreventive effects of quassinoids and canthin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for the Validation of (+)-Quassin's Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated molecular effects of (+)-Quassin, with a focus on its impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While a direct molecular binding target for this compound has yet to be definitively validated through methods such as Cellular Thermal Shift Assay (CETSA) or affinity purification, substantial evidence points to its modulatory effects on key inflammatory signaling cascades. This guide compares this compound with two well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide, offering a framework for evaluating its potential as a therapeutic agent.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the available quantitative data for this compound and selected alternative NF-κB inhibitors. It is important to note that the inhibitory concentrations for this compound are reported from studies on neuroinflammation, while the data for the alternatives are from direct NF-κB inhibition assays. Direct comparative studies under identical experimental conditions are needed for a precise quantitative comparison.
| Compound | Target Pathway/Process | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | IL-1β and IL-6 production | ELISA | BV2 microglia | 80 µM | [1] |
| Nitric Oxide (NO) production | Griess Assay | BV2 microglia | 20 µM and 80 µM | [1] | |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | In-cell assay | Tumor cells | 10 µM | [1][2][3][4] |
| Ubiquitin-specific protease USP7/USP21 | Biochemical assay | N/A | 0.19 µM / 0.96 µM | [1][2] | |
| Parthenolide | IL-6, IL-1β, IL-8, etc. expression | ELISA | THP-1 cells | 1.091-2.620 µM | [5] |
| TLR4 expression | Flow cytometry | THP-1 cells | 1.373 µM | [5] | |
| IκB Kinase (IKK) activity | In vitro kinase assay | N/A | Not specified | [6][7][8] |
Validated Signaling Pathway: this compound and the NF-κB Cascade
Experimental evidence has demonstrated that this compound exerts its anti-neuroinflammatory effects by modulating the NF-κB signaling pathway. A key validated mechanism is the upregulation of A20, a ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. By increasing A20 expression, this compound interferes with the ubiquitination of key signaling intermediates, ultimately leading to the suppression of pro-inflammatory gene expression.
Experimental Workflow: Validation of NF-κB Inhibition
The following diagram illustrates a general workflow for validating the inhibitory effect of a compound like this compound on the NF-κB signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound and comparator compounds.
-
Cell Seeding: Plate cells (e.g., BV2 microglia) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, BAY 11-7082, Parthenolide) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12]
Nitric Oxide Measurement (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, in cell culture supernatants.
-
Sample Collection: After compound treatment and stimulation (e.g., with LPS), collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 0.2% naphthylethylenediamine dihydrochloride and 2% sulphanilamide in 5% phosphoric acid.[13]
-
Reaction: In a 96-well plate, mix equal volumes of the cell culture supernatant and the Griess reagent.[13]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.[13][14][15]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection (if necessary): For transient transfection, co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). For stable cell lines, this step is omitted.[16][17][18][19]
-
Cell Seeding and Treatment: Seed the transfected or stable reporter cells in a 96-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6 hours.[16][17][18]
-
Cell Lysis: Remove the medium, wash with PBS, and lyse the cells with a passive lysis buffer.[2][20]
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luminescence for normalization.[2][16][17][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.[16]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.[21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, IκBα, A20, and a loading control like GAPDH or β-actin) overnight at 4°C.[21][23][24]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[21]
-
Densitometry: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.es [promega.es]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]
- 24. researchgate.net [researchgate.net]
Head-to-head comparison of (+)-Quassin with standard chemotherapy drugs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Anti-Cancer Potential of (+)-Quassin and Conventional Chemotherapeutic Agents.
In the relentless pursuit of more effective and targeted cancer therapies, natural compounds have emerged as a promising frontier. Among these, this compound, a bitter-tasting compound isolated from the Quassia amara plant, and its analogs, known as quassinoids, have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive head-to-head comparison of the efficacy of a representative quassinoid, Brucein D, with standard-of-care chemotherapy drugs—doxorubicin, docetaxel, and cisplatin—supported by experimental data from in vitro and in vivo studies.
Executive Summary
Experimental evidence demonstrates that quassinoids, such as Brucein D, exhibit potent cytotoxic and pro-apoptotic effects against various cancer cell lines, with efficacy comparable to, and in some cases exceeding, that of standard chemotherapy drugs. A notable advantage of Brucein D is its demonstrated lower toxicity towards normal, non-cancerous cells compared to conventional chemotherapeutics, suggesting a potentially wider therapeutic window. This guide will delve into the quantitative data, experimental methodologies, and the underlying molecular mechanisms that define this differential activity.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, has been determined for the quassinoid Brucein D and standard chemotherapy agents across different cancer cell lines. The data, summarized in the tables below, reveals a compelling narrative of Brucein D's anti-cancer activity.
Bladder Cancer Cell Line (T24)
In a direct comparative study on the T24 human bladder cancer cell line, Brucein D demonstrated high toxicity with an IC50 value of 7.65 ± 1.2 µg/mL.[1][2][3] This was comparable to docetaxel (IC50 of 6.5 ± 1.61 µg/mL) and more potent than doxorubicin (IC50 of 1.37 ± 0.733 µg/mL) in the same experimental setup.[1][2]
Table 1: IC50 Values against T24 Bladder Cancer Cells (72-hour treatment) [1][2]
| Compound | IC50 (µg/mL) |
| Brucein D | 7.65 ± 1.2 |
| Doxorubicin | 1.37 ± 0.733 |
| Docetaxel | 6.5 ± 1.61 |
A crucial finding from this study was the differential cytotoxicity towards normal cells. While doxorubicin and docetaxel exhibited toxicity to 1BR3 normal skin fibroblast cells at a concentration of 1 µg/mL, Brucein D only showed a cytotoxic effect at a much higher concentration of 100 µg/mL, indicating significantly lower toxicity to non-cancerous cells.[1][2]
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
A comparative analysis against four NSCLC cell lines (A549, H1650, PC-9, and HCC827) revealed that Brucein D's efficacy was either similar or superior to that of cisplatin after a 72-hour treatment.[4]
Table 2: IC50 Values against NSCLC Cell Lines (72-hour treatment) [4]
| Cell Line | Brucein D IC50 (µg/mL) | Cisplatin IC50 (µg/mL) |
| A549 | 1.01 ± 0.11 | 2.26 ± 0.48 |
| H1650 | 1.19 ± 0.07 | 1.76 ± 0.15 |
| PC-9 | 2.28 ± 1.54 | 1.14 ± 0.03 |
| HCC827 | 6.09 ± 1.83 | 3.48 ± 0.10 |
Induction of Apoptosis: A Mechanistic Insight
Beyond cytotoxicity, the induction of programmed cell death, or apoptosis, is a critical mechanism for effective anti-cancer agents. In T24 bladder cancer cells, Brucein D was found to be a potent inducer of apoptosis. The percentage of apoptotic cells following treatment with Brucein D at its IC50 concentration was 56.04 ± 3.09%, which was comparable to doxorubicin (58.97 ± 12.31%) but lower than docetaxel (74.42 ± 9.79%).[1][2][3] This pro-apoptotic effect was further evidenced by the observation of DNA fragmentation in Brucein D-treated cells.[1][2][3]
In Vivo Efficacy: Preclinical Animal Models
While direct head-to-head in vivo comparisons are limited, studies on quassinoid analogs provide promising results. In a murine model of colorectal cancer, the quassinoid bruceantinol (BOL) demonstrated potent tumor growth suppression.[5] Mice bearing MC-38 tumors treated with BOL at 4 mg/kg and 8 mg/kg intraperitoneally three times a week for 17 days showed a 59% and 77% decrease in tumor volume, respectively, compared to the control group.[5] Although this study did not include a direct comparison with a standard chemotherapy arm, the significant tumor inhibition highlights the in vivo potential of quassinoids.
Signaling Pathways: Unraveling the Molecular Mechanisms
The anti-cancer effects of quassinoids and standard chemotherapy drugs are mediated through their interaction with various cellular signaling pathways.
Quassinoid Mechanism of Action
Quassinoids, including Brucein D, exert their effects through a multi-pronged attack on cancer cells. A primary mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][2][3] This is characterized by:
-
Upregulation of pro-apoptotic proteins: Brucein D treatment in T24 cells led to an increase in the expression of Bax, Bak, and p53 genes.[1][2]
-
Downregulation of anti-apoptotic proteins: Concurrently, the expression of the Bcl-2 gene was decreased.[1][2]
This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Quassinoid-induced intrinsic apoptosis pathway.
Standard Chemotherapy Mechanisms of Action
Standard chemotherapy drugs operate through different, though sometimes overlapping, mechanisms:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair, ultimately leading to cell death.[6]
-
Docetaxel: A taxane, docetaxel promotes the assembly of microtubules and inhibits their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Cisplatin: A platinum-based drug, cisplatin forms cross-links with DNA, which triggers DNA damage responses and, if the damage is too severe to be repaired, induces apoptosis.
Caption: Mechanisms of action for standard chemotherapy drugs.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are provided below.
MTT Cytotoxicity Assay
This assay was utilized to determine the IC50 values of Brucein D, doxorubicin, and docetaxel against T24 bladder cancer cells.[1]
-
Cell Seeding: T24 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Drug Treatment: The culture medium was replaced with fresh medium containing serial dilutions of Brucein D, doxorubicin, or docetaxel (ranging from 0.01 to 100 µg/mL). The cells were then incubated for 72 hours.
-
MTT Addition: After the incubation period, 50 µL of a serum-free medium containing 50 µM of MTT reagent was added to each well, and the plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of MTT solvent was added to each well. The plates were then agitated for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
IC50 Calculation: The dose-response curve was generated by plotting the percentage of cell viability against the drug concentration. The IC50 value was calculated using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assays
Calcein-AM/Propidium Iodide (PI) Viability Staining: [1]
-
Cell Seeding and Treatment: T24 cells were seeded in 35 mm dishes at a density of 3 x 10⁴ cells/well and incubated for 24 hours. The medium was then replaced with medium containing Brucein D, doxorubicin, or docetaxel at their respective IC50 concentrations and incubated for 72 hours.
-
Staining: Cells were washed with PBS and then stained with a solution containing 5 µM Calcein-AM and 5 µM PI.
-
Microscopy: The stained cells were observed under a fluorescence microscope. Live cells fluoresce green (Calcein-AM positive), while dead cells fluoresce red (PI positive).
Hoechst 33342 Nuclear Staining: [1]
-
Cell Seeding and Treatment: T24 cells were seeded in 35 mm dishes at a density of 0.3 x 10⁶ cells/mL and incubated for 24 hours. The medium was then replaced with medium containing the drugs at their IC50 concentrations for 72 hours.
-
Staining: The medium was replaced with a culture medium containing 40 µM Hoechst 33342 and incubated for 20 minutes at 37°C.
-
Microscopy: Cells were washed twice with PBS and examined under an inverted fluorescence microscope with a 350 nm excitation filter to observe nuclear morphology indicative of apoptosis (e.g., chromatin condensation and nuclear fragmentation).
Conclusion
The available experimental data strongly suggests that this compound and its analogs, exemplified by Brucein D, represent a promising class of anti-cancer compounds. Their potent cytotoxicity against cancer cells, comparable and in some instances superior to standard chemotherapy drugs, coupled with a significantly better safety profile towards normal cells, underscores their therapeutic potential. The distinct mechanism of action, primarily through the induction of the intrinsic apoptotic pathway, offers a different avenue for targeting cancer cells that may be resistant to conventional therapies. Further in-depth in vivo comparative studies are warranted to fully elucidate the therapeutic window and efficacy of quassinoids in a preclinical setting, paving the way for their potential integration into future cancer treatment regimens.
References
- 1. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of (+)-Quassin's Anti-inflammatory Effects: A Comparative Guide
An Objective Analysis of (+)-Quassin's Performance Against Standard Anti-inflammatory Agents
For researchers and professionals in drug development, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the anti-inflammatory effects of this compound, a natural compound, alongside established anti-inflammatory drugs, dexamethasone and ibuprofen. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this guide aims to offer a clear and objective resource for evaluating the potential of this compound as an anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
To provide a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, dexamethasone, and ibuprofen. The data is primarily focused on the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in commonly used cell lines for inflammation research, including murine macrophage-like RAW 264.7 cells and murine microglial BV2 cells.
| Compound | Cell Line | Inflammatory Mediator | Method | Result |
| This compound | BV2 microglia | Nitric Oxide (NO) | Griess Assay | Suppression at 20 µM and 80 µM |
| BV2 microglia | IL-1β | ELISA | Inhibition at 80 µM | |
| BV2 microglia | IL-6 | ELISA | Inhibition at 80 µM | |
| Dexamethasone | J774 macrophages | Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition (0.1-10 µM) |
| RAW 264.7 macrophages | Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition | |
| Ibuprofen | Rat primary cerebellar glial cells | iNOS activity | Enzyme Activity Assay | IC50: 0.76 mM |
| Rat primary cerebellar glial cells | iNOS protein levels | Western Blot | IC50: 0.89 mM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Direct comparison of the potency of this compound with dexamethasone and ibuprofen is challenging due to the lack of specific IC50 values for this compound's anti-inflammatory effects in the reviewed literature. The available data indicates activity at micromolar concentrations.
Experimental Methodologies
The reproducibility of scientific findings heavily relies on the detailed reporting of experimental protocols. Below are the generalized methodologies employed in the studies assessing the anti-inflammatory effects of the compared compounds.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW 264.7 cells and murine microglial BV2 cells are commonly used models for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration used is 1 µg/mL.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, dexamethasone, or ibuprofen) for a specific duration (e.g., 1 hour) before stimulation with LPS.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression: The protein expression levels of iNOS and COX-2 are determined by Western blotting.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: LPS-induced pro-inflammatory signaling pathway and potential point of intervention for this compound.
Caption: A generalized workflow for assessing the in vitro anti-inflammatory effects of test compounds.
Conclusion
The available data suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide, IL-1β, and IL-6 in microglial cells. However, a direct and comprehensive comparison of its potency with established anti-inflammatory drugs like dexamethasone and ibuprofen is currently limited by the lack of publicly available IC50 values for this compound in standardized anti-inflammatory assays.
A Comparative Guide to the Bitter Taste of Quassinoids for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the bitter taste associated with various quassinoids, a class of natural compounds known for their intense bitterness and diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding and quantifying the bitterness of these molecules for applications in pharmacology and taste masking.
Quantitative Comparison of Quassinoid Bitterness
Quassinoids are notorious for their potent bitter taste. The bitterness is often quantified by determining the recognition threshold, which is the lowest concentration at which a substance is identifiable as bitter. While data is not uniformly available for all quassinoids, the following table summarizes the available quantitative data on the bitterness of selected compounds.
| Quassinoid | Bitterness Threshold | Relative Bitterness | TAS2R Activation |
| Quassin | 0.08 ppm[1] | 50 times more bitter than quinine[1] | TAS2R4, TAS2R10, TAS2R14, TAS2R46 |
| Neoquassin | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Bruceantin | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Glaucarubinone | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: The bitterness threshold is the lowest concentration of a stimulus that evokes a sensation of taste.
Experimental Protocols for Bitterness Evaluation
The assessment of bitterness is a critical step in the development of oral drug formulations and in the study of taste receptor pharmacology. Several methodologies are employed to quantify the bitter taste of compounds like quassinoids.
Sensory Panel Analysis
Human taste panels are the gold standard for characterizing and quantifying taste perception. These panels consist of trained assessors who can reliably identify and rate the intensity of different tastes.
Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Training: A group of 8-12 panelists is trained to identify and scale the intensity of bitterness using standard bitter compounds like quinine hydrochloride at various concentrations.
-
Sample Preparation: Quassinoid solutions are prepared in deionized water or a suitable solvent at different concentrations.
-
Evaluation: Panelists are presented with the quassinoid solutions in a randomized and blinded manner. They are instructed to rinse their mouths with purified water before and after tasting each sample.
-
Data Collection: Panelists rate the bitterness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Analysis: The data is statistically analyzed to determine the average bitterness intensity for each concentration and to establish a dose-response relationship.
Cell-Based Functional Assays
Cell-based assays are in vitro methods used to determine which bitter taste receptors (TAS2Rs) are activated by a specific compound. These assays typically measure the intracellular calcium concentration increase upon receptor activation.
Protocol: Calcium Imaging Assay
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with the gene encoding a specific human TAS2R (e.g., TAS2R14) and a promiscuous G-protein (e.g., Gα16/gust44).
-
Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Application: The cells are then exposed to a solution containing the quassinoid being tested.
-
Signal Detection: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity indicates that the quassinoid has activated the specific TAS2R expressed in the cells. Dose-response curves can be generated to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).
Electronic Tongue
An electronic tongue is an analytical instrument that uses an array of chemical sensors to mimic the human sense of taste. It can provide an objective and quantitative measure of bitterness.
Protocol: Insent TS-5000Z Measurement
-
Sensor Calibration: The electronic tongue, equipped with sensors selective for bitterness, is calibrated using standard bitter solutions of known concentrations (e.g., quinine hydrochloride).
-
Sample Measurement: The quassinoid solution is placed in the autosampler of the electronic tongue. The sensor array is immersed in the sample, and the potential difference between the sensors and a reference electrode is measured.
-
Data Acquisition: The instrument records the sensor responses, which are then processed by pattern recognition software.
-
Data Analysis: The bitterness intensity of the quassinoid is quantified by comparing its sensor response pattern to the calibration data. The output is often expressed in terms of an equivalent concentration of the standard bitter substance.
Signaling Pathway of Bitter Taste Perception
The perception of bitter taste is initiated by the binding of a bitter compound, such as a quassinoid, to a specific type of G-protein coupled receptor known as a bitter taste receptor (TAS2R) located on the surface of taste receptor cells in the taste buds.
Experimental Workflow for Comparative Bitterness Analysis
The following diagram illustrates a typical workflow for a comparative study of the bitter taste of different quassinoids.
References
Validating the In Vivo Efficacy and Safety of a (+)-Quassin Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy and safety of a (+)-Quassin formulation against alternative therapeutic agents for cancer and malaria. The information is compiled from preclinical studies to aid in the evaluation of this compound's potential as a therapeutic candidate.
Executive Summary
This compound, a natural compound belonging to the quassinoid family, has demonstrated significant therapeutic potential in preclinical in vivo models. Primarily investigated for its anti-cancer and antimalarial properties, this compound and its analogs have shown potent activity in reducing tumor growth and parasite load. This guide summarizes the available quantitative data on the efficacy and safety of a this compound formulation and compares it with established treatments such as standard chemotherapy and antimalarial drugs. Detailed experimental protocols for key in vivo assays are also provided to ensure reproducibility and aid in the design of future studies.
In Vivo Efficacy: A Comparative Analysis
The in vivo efficacy of quassinoids, including this compound and its derivatives, has been evaluated in various animal models. The following tables summarize the key findings in comparison to alternative treatments.
Anti-Cancer Efficacy
Quassinoids have demonstrated notable anti-cancer activity in xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.
Table 1: Comparison of In Vivo Anti-Cancer Efficacy
| Compound/Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings & Safety Observations |
| Bruceantinol (BOL) Formulation | HCT116 Colorectal Cancer Xenograft (athymic nude mice) | 8 mg/kg, i.p., 3 times/week | >90% | Significant tumor suppression. One mouse experienced >20% body weight loss. Spleen weight was reduced by 33%[1]. |
| Bruceantinol (BOL) Formulation | MC38 Colorectal Cancer (C57BL6 mice) | 4 mg/kg, i.p., 3 times/week | 59% reduction in tumor volume after 17 days | Potent antitumor activity. Significant spleen weight loss was observed[1]. |
| Bruceantinol (BOL) Formulation | MC38 Colorectal Cancer (C57BL6 mice) | 8 mg/kg, i.p., 3 times/week | 77% reduction in tumor volume after 17 days | Potent antitumor activity. Resulted in body weight loss in 3 mice and significant spleen weight loss[1]. |
| Brusatol | Hematologic Malignancy Xenograft (NOD/SCID mice) | 10 mg/kg, i.p., every other day | Superior or comparable potency to other analogs | One unique analog showed minimal toxicity to normal human cells and in a mouse model[2][3]. |
| Brucea javanica Oil Emulsion (BJOE) | Pancreatic Cancer Patient-Derived Orthotopic Xenograft (PDOX) | Not specified | Enhanced efficacy of gemcitabine | BJOE in combination with gemcitabine significantly inhibited tumor growth[4]. |
Note: Direct comparative studies of a specific this compound formulation against standard chemotherapies are limited in the available literature. The data presented is from individual studies on related quassinoids.
Antimalarial Efficacy
The antimalarial properties of quassinoids have been assessed in murine malaria models, often using Plasmodium berghei.
Table 2: Comparison of In Vivo Antimalarial Efficacy
| Compound/Drug | Malaria Model | Dosing Regimen | Efficacy | Key Findings & Safety Observations |
| Simalikalactone E | Plasmodium vinckei petteri (in mice) | 1 mg/kg/day (oral) or 0.5 mg/kg/day (i.p.) | 50% inhibition of parasite growth | Demonstrates in vivo antimalarial activity[5]. |
| Sergeolide | Plasmodium berghei (in mice) | 0.26 mg/kg/day | Markedly reduced virulence of infection | Showed very strong antiplasmodial activity in vivo[6]. |
| Chloroquine | Plasmodium berghei (in mice) | Not specified | 58.33% of mice completely recovered | No orchitis was observed in this group[7][8]. |
| Quinine | Plasmodium berghei (in mice) | Not specified | 91.7% mortality between day 10 and 14 | 75% of mice developed orchitis[7][8]. |
| Artemisinin-based Combination Therapy (ACT) - AS+AQ | Plasmodium berghei (in Swiss albino mice) | Clinical dose equivalent | Most efficacious among tested ACTs | Complete parasite clearance by day 5[9][10]. |
In Vivo Safety and Toxicology
The safety profile of a this compound formulation is a critical aspect of its validation. The available data on the toxicity of quassin and related compounds are summarized below.
Table 3: In Vivo Safety Data for Quassin and Related Compounds
| Compound/Extract | Animal Model | Route of Administration | LD50 / Toxicity Observations |
| Methanol Extract of Quassia amara | Rats | Oral | No lethality observed up to 5000 mg/kg[11]. |
| Brucea javanica Extract | Mice | Oral | LD50 = 1003.65 mg/kg (categorized as "slightly toxic")[12]. |
| Bruceantinol (BOL) Formulation | Mice | Intraperitoneal | At 8 mg/kg, caused >20% body weight loss in one mouse and a 33% reduction in spleen weight[1]. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.
Murine Xenograft Model for Anti-Cancer Efficacy
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the anti-tumor activity of a this compound formulation.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HCT116, RPMI 8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1 x 10⁶ to 10 x 10⁷ cells per 100-200 µL.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
3. Tumor Implantation:
-
The cell suspension is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-150 mm³).
5. Drug Administration:
-
The this compound formulation is administered at various doses via the desired route (e.g., intraperitoneal, oral gavage). A vehicle control group receives the formulation excipients only.
6. Efficacy and Safety Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study (e.g., when control tumors reach a specific size), mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
Organs may be collected for histological analysis to assess toxicity.
Murine Malaria Model for Antimalarial Efficacy (4-Day Suppressive Test)
This protocol describes a standard method for assessing the in vivo antimalarial activity of a compound.
1. Parasite and Animal Models:
-
A rodent malaria parasite, such as Plasmodium berghei, is maintained in a donor mouse.
-
Swiss albino mice are commonly used for these studies.
2. Infection of Experimental Animals:
-
Blood is collected from a donor mouse with a rising parasitemia and diluted.
-
Experimental mice are inoculated intraperitoneally with 0.2 mL of the infected blood containing approximately 1 x 10⁷ parasitized red blood cells.
3. Drug Administration:
-
Two to four hours post-infection, the this compound formulation is administered orally or subcutaneously daily for four consecutive days.
-
A control group receives the vehicle, and a positive control group is treated with a standard antimalarial drug like chloroquine.
4. Assessment of Parasitemia:
-
On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically.
-
The percentage of parasitized red blood cells is determined.
5. Efficacy Calculation:
-
The average parasitemia in the control group is taken as 100%.
-
The percent suppression of parasitemia for each treated group is calculated. An ED₅₀ (effective dose to suppress parasitemia by 50%) can be determined from dose-response data.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action of quassinoids.
Caption: Workflow for In Vivo Anti-Cancer Efficacy Testing in a Xenograft Model.
Caption: Simplified Signaling Pathway of Quassinoids in Cancer Cells.
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quassinoid analogs with enhanced efficacy for treatment of hematologic malignancies target the PI3Kγ isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brucea javanica Increases Survival and Enhances Gemcitabine Efficacy in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessement of the antimalarial activity of sergeolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Quassin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Quassin, a bioactive quassinoid. Adherence to these guidelines is critical due to the compound's potential health hazards.
Safety and Handling Profile of this compound
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash thoroughly after handling. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Note: This table summarizes key safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should it be disposed of down the sink or in regular trash[1][2].
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste[2].
-
Segregate this compound waste from other waste streams to prevent accidental reactions[3]. Do not mix it with other laboratory chemicals unless specifically instructed by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containerization:
-
Collect solid this compound waste in a clearly labeled, leak-proof container with a secure lid.
-
For liquid waste containing this compound, use a compatible, shatter-resistant container.
-
Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[4][5].
-
The SAA must be a secure, well-ventilated area away from general laboratory traffic.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
5. Decontamination of Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's guidelines[2].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (+)-Quassin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent bioactive compounds like (+)-Quassin. Derived from the Quassia tree, this crystalline substance is a member of the quassinoid family and is known for its intensely bitter taste and various biological activities.[1] Due to its potential hazards, strict adherence to safety protocols is essential to minimize exposure and mitigate risks. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound.
Hazard Summary
This compound is classified as hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, appropriate personal protective equipment (PPE) and engineering controls are necessary to prevent exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | • Nitrile gloves• Lab coat• Safety glasses with side shields | Inspect packaging for any damage or leaks upon receipt. |
| Weighing and Solution Preparation | • Nitrile gloves• Chemical-resistant lab coat• Safety goggles• Face shield (if there is a risk of splashing)• Respiratory protection (use a certified respirator if not handled in a fume hood) | All manipulations of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. |
| Handling of Solutions | • Nitrile gloves• Lab coat• Safety glasses with side shields | Avoid direct contact with solutions containing this compound. |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Safety goggles• Respiratory protection | Refer to the spill cleanup protocol for detailed instructions. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for laboratory safety and environmental responsibility.
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is available and functioning correctly.
-
All work with solid this compound or concentrated solutions should be performed within the fume hood to minimize inhalation risk.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Put on nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
-
Weighing and Solution Preparation :
-
Perform all weighing of solid this compound on a tared weigh paper or in a suitable container within the fume hood.
-
To prepare solutions, slowly add the solvent to the solid to avoid generating dust.
-
Cap containers securely and label them clearly with the compound name, concentration, date, and hazard information.
-
-
Experimentation :
-
When transferring solutions, use appropriate tools such as pipettes with disposable tips to avoid contamination and spills.
-
Keep all containers with this compound covered when not in use.
-
-
Decontamination and Cleanup :
-
After completing work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent (e.g., 70% ethanol) followed by water.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
-
Personal Protective Equipment (PPE) Doffing :
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the lab coat, folding the contaminated side inward.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid this compound waste, including empty containers, contaminated weigh papers, and disposable labware, must be collected in a clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated secondary containment area until it is collected by a certified hazardous waste disposal service.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain or in regular trash.[2]
-
-
Contaminated PPE :
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in the designated hazardous waste container.
-
-
Regulatory Compliance :
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert :
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
-
Don Appropriate PPE :
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the PPE table, including double nitrile gloves, a disposable gown, and respiratory protection if necessary.
-
-
Contain the Spill :
-
For a solid spill, carefully cover it with an absorbent material designed for chemical spills. Avoid creating dust.
-
For a liquid spill, use absorbent pads or granules to contain the liquid and prevent it from spreading.
-
-
Clean the Spill :
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
-
Dispose of Waste :
-
All materials used for spill cleanup, including contaminated absorbent materials and PPE, must be disposed of as hazardous waste.
-
-
Report the Incident :
-
Report the spill to your laboratory supervisor and your institution's EHS department, following established protocols.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring their personal safety and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
